The tables below summarize key experimental data for EMIM-BF4 and its binary mixtures.
Table 1: Density of EMIM-BF4 and its binary mixtures with deionized water (293 K to 333 K) [1]
| Mass Fraction of EMIM-BF4 | Temperature | Density (g/cm³) |
|---|---|---|
| 100% (Pure) | 293 K (20°C) | 1.282 |
| 20% | 293 K to 333 K | Decreases linearly with temperature |
| 15% | 293 K to 333 K | Decreases linearly with temperature |
| 10% | 293 K to 333 K | Decreases linearly with temperature |
| 5% | 293 K to 333 K | Decreases linearly with temperature (lowest density) |
Table 2: Viscosity data for EMIM-BF4 mixtures
| Mixture Composition | Temperature Range | Viscosity | Notes |
|---|---|---|---|
| Pure EMIM-BF4 [1] | 298 K (25°C) | 25.2 mPa·s | - |
| EMIM-BF4 + Organic Solvents [2] | 303.15 K to 333.15 K | Negative viscosity deviation observed | Mixtures with DMAC, DMF, DMSO |
The following methodologies detail how the density and viscosity data for EMIM-BF4 were obtained.
The diagram below illustrates the general experimental workflow and the key relationships between variables that influence the density and viscosity of EMIM-BF4 mixtures.
Experimental workflow for measuring EMIM-BF4 properties and key findings.
The table below summarizes the basic thermal properties of pure [EMIM][BF₄] from supplier specifications and literature.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Melting Point | 15 °C (lit.) | - | [1] [2] [3] |
| Boiling Point | >350 °C (lit.) | - | [1] [3] |
| Flash Point | 113 °C (235.4 °F); >230 °F | Closed cup | [1] [3] |
| Decomposition Temperature | >350 °C (inferred) | Boiling point provided as >350 °C | [3] |
| Density | 1.294 g/mL | At 25 °C | [1] [3] |
A study on the high-pressure phase behavior of [EMIM][BF₄] with CO₂ also confirms its stability, showing that the ionic liquid phase has a volumetric expansion ratio of less than 17% even when saturated with CO₂ at high pressures (up to 15.0 MPa) and temperatures up to 343.15 K [4].
A key area of research involves how [EMIM][BF₄] influences the thermal stability of proteins. Experimental data indicates that it can decrease the thermal stability of lysozyme in a dose-dependent manner [5] [6].
The workflow and findings from this research can be summarized as follows, illustrating the experimental process and the observed effects of [EMIM][BF₄] on lysozyme:
Experimental workflow for assessing the effect of [EMIM][BF₄] on lysozyme thermal stability.
The main findings from these experiments are detailed in the table below.
| Experimental Finding | Technical Detail | Implication / Proposed Mechanism |
|---|---|---|
| Reduced Transition Temperature (Td) | Td shifted to lower values with increasing [EMIM][BF₄] concentration [5]. | [EMIM][BF₄] destabilizes the native fold of lysozyme, making it unfold at a lower temperature [5]. |
| Lower Enthalpy Change (ΔH) | A lower ΔH was found for denaturation in the presence of [EMIM][BF₄] compared to pure solvent or EMIM-acetate [5] [6]. | Less energy is required for thermal denaturation, indicating a reduction in the protein's thermal stability [5] [6]. |
| Mechanism | The chaotropic BF₄⁻ anion has more prominent effect than kosmotropic acetate (EMIM-ac), due to specific interactions with the protein surface [5]. | The anion affects protein hydration and facilitates hydrophobic interactions, promoting aggregation and reducing stability [5] [6]. |
For researchers looking to replicate or understand the methodology, here is a summary of the key experimental protocol based on the cited study:
It's worth noting that 1-Ethyl-3-methylimidazolium tetrafluoroborate is a versatile compound with applications beyond protein studies. The search results also highlight its use as:
The synthesis of EMIMBF4 is a two-step process involving quaternization to form the chloride salt followed by an anion exchange reaction [1].
Diagram of the two-step synthesis process for EMIMBF4.
Here is the detailed experimental protocol based on a 2024 research article [1]:
Step 1: Synthesis of 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl)
Step 2: Anion Exchange to Form [EMIM]BF4
EMIMBF4 is an air and water-stable room-temperature ionic liquid [2]. Its fundamental properties are summarized in the table below.
| Property | Value | Conditions / Notes |
|---|---|---|
| Molecular Weight | 197.97 g/mol | [3] [4] [5] |
| Purity | ≥98% (HPLC) | Commercial grade [2] |
| Physical State | Liquid | [2] |
| Density | 1.294 g/mL | At 25 °C [2] [3] [4] |
| Viscosity | 33.8 cP | At 25 °C [3] [6] |
| Conductivity | 14.1 mS/cm | At 25 °C [6] |
| Melting Point (Mp) | 15 °C | [2] [3] [6] |
| Boiling Point (Bp) | >350 °C | [2] [3] [4] |
| Flash Point | 113 °C (235.4 °F) | Closed cup [2] |
| Refractive Index | n20/D 1.413 | [2] [4] |
| Electrochemical Window (ECW) | 3.6 - 4.0 V | [3] [6] |
While often termed "green solvents" due to their non-volatility, ionic liquids require careful handling [1] [7].
| Aspect | Details |
|---|---|
| GHS Hazard Statements | H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long-lasting effects) [3] [4]. |
| Precautionary Measures | P273 (Avoid release to the environment), P301+P312+P330 (IF SWALLOWED: Call a poison center/doctor if you feel unwell. Rinse mouth) [3] [4]. |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, and type ABEK respirator filter are recommended [2] [4]. |
| Storage | Classified as a Combustible liquid (Storage Class Code 10). Seal in dry containers at room temperature [2] [3] [5]. |
| Special Note | The BF4- anion can decompose slowly in the presence of water, which may generate hazardous by-products [6]. |
EMIMBF4 serves as a solvent and catalyst in various advanced research applications:
The ionic conductivity in EMIM-BF4 and its composites arises from the mobility of ions through a material under an applied electric field. The fundamental mechanism can be broken down as follows:
The diagram below illustrates this ion conduction process.
Diagram 1: Ion conduction mechanism in an EMIM-BF4 based electrolyte under an applied electric field.
EMIM-BF4 is frequently incorporated into solid or gel matrices to create leak-free electrolytes with high ionic conductivity. The table below summarizes its performance in various composite systems as reported in recent literature.
| Composite Matrix | Primary Conducting Ion | Optimal IL Loading | Ionic Conductivity | Key Findings | Source |
|---|---|---|---|---|---|
| LLTO Perovskite (Li₀.₃₄La₀.₅₁TiO₃) | Li⁺ | ~6 wt% | ~1 × 10⁻³ S·cm⁻¹ @ RT | Conductivity increased by ~3 orders vs. pristine LLTO; stable for 10,000 cycles. | [2] |
| PVdF-HFP Polymer | Na⁺ | 10 wt% | ~7.98 × 10⁻³ S·cm⁻¹ @ RT | Conductivity increased from ~1.94 × 10⁻³ S·cm⁻¹; ESW of ~4.0 V. | [3] |
| Silk Fibroin Hydrogel (SIH) | Ions (K⁺/Na⁺) | 3.0 M in bath | ~0.045 S·cm⁻¹ (0.45 S·m⁻¹) | Provided stable conductivity & mechanical strength (55 MPa) for perceptual textiles. | [4] |
To apply this knowledge, here are the methodologies used in the cited studies to formulate and characterize these composite electrolytes.
This protocol is adapted from the work on high-energy-density solid-state supercapacitors [2].
This protocol is based on the study of PVdF-HFP based GPEs for sodium-ion batteries [3].
The workflow for preparing and characterizing a composite electrolyte is summarized in the following diagram.
Diagram 2: General workflow for preparing and characterizing an EMIM-BF4 composite electrolyte.
The efficacy of EMIM-BF4 in enhancing conductivity depends on several critical factors:
1-Ethyl-3-Methylimidazolium Tetrafluoroborate ([EMIM][BF₄]) represents a significant class of ionic liquids that have attracted substantial research interest due to their unique physicochemical properties and versatile applications. As an ionic liquid, [EMIM][BF₄] consists entirely of ions yet remains in liquid state below 100°C, combining the advantageous properties of traditional salts with the flexibility of liquid-phase processing. The molecular structure of [EMIM][BF₄] features an asymmetric 1-ethyl-3-methylimidazolium cation, which hinders efficient crystal packing and contributes to its low melting point, paired with a tetrafluoroborate anion that influences its coordination behavior and solvation characteristics. This structural combination results in a polar yet non-coordinating solvent with exceptional thermal stability, non-flammability, and negligible vapor pressure, making it an attractive medium for various applications including energy storage, synthesis, and separation processes.
The interest in [EMIM][BF₄] within the research community spans multiple disciplines, from fundamental theoretical investigations of its liquid structure to practical applications in industrial processes. Experimental and computational studies have revealed that the solvation properties and free volume characteristics of this ionic liquid are intrinsically linked to its molecular-level organization and intermolecular interactions. The cation's imidazolium ring provides positive charge delocalization and hydrogen-bond donating ability, while the BF₄⁻ anion acts as a hydrogen-bond acceptor with relatively weak coordination strength. This interaction landscape creates a dynamic hydrogen-bonding network that governs the liquid's microstructure, transport properties, and solvation behavior toward various solute molecules. Understanding these fundamental characteristics is essential for rationally designing [EMIM][BF₄]-based systems for specific applications, particularly in drug development where solvation properties directly influence API stability, solubility, and reactivity.
The solvation behavior of [EMIM][BF₄] arises from a complex interplay of Coulombic interactions, hydrogen bonding, and dispersion forces that collectively determine how this ionic liquid interacts with dissolved species. Research has demonstrated that the hydrogen-bonding capacity of [EMIM][BF₄] plays a pivotal role in its solvation characteristics, with both cations and anions participating in an extensive network of directional interactions. Computational studies comparing different force fields have revealed significant differences in the predicted strength of hydrogen bonds in [EMIM][BF₄], which directly influence static ion distributions and dynamic properties [1] [2]. The Liu et al. force field predicts stronger hydrogen bonding compared to the Canongia Lopes and Padua force field, resulting in slower diffusive motions of cations and anions and reduced rotational behavior of the cations [2]. These computational findings highlight the sensitivity of solvation dynamics to the precise nature of intermolecular interactions and the importance of accurate force field parameterization for predicting solvation behavior.
The solvation properties of [EMIM][BF₄] have been quantitatively characterized through multiple experimental approaches, including studies of binary mixtures with molecular solvents and other ionic liquids. When mixed with organic compounds such as 2-methylaniline (2MA), excess thermodynamic properties derived from speed of sound and density measurements provide insights into intermolecular interactions and their temperature dependence [3]. Similarly, investigations of [EMIM][BF₄] mixtures with [EMIM][TFSI] have demonstrated non-ideal behavior that arises from complex hydrogen-bonding networks and molecular aggregation phenomena [4]. These mixture studies reveal how the solvation environment in [EMIM][BF₄] adapts to different solute types, with implications for its use as a solvent in chemical processes and pharmaceutical applications.
Table 1: Key Solvation Properties of EMIM-BF₄
| Property | Description | Experimental Technique | Significance |
|---|---|---|---|
| Hydrogen Bond Strength | Varies with force field; stronger H-bonds slow dynamics | Molecular Dynamics Simulations [1] [2] | Affects solute diffusion & rotational behavior |
| Ion Distribution | Spatial organization around cations | Static structure factor analysis [1] | Determines solvation shell structure |
| Mixing Behavior | Non-ideal with organic solvents & other ILs | Excess property analysis [3] [4] | Reveals intermolecular interaction strength |
| Polarity | High polarity with H-bond donor/acceptor sites | UV Photoelectron Spectroscopy [5] | Influences solute solubility & stability |
The electronic structure of [EMIM][BF₄] provides fundamental insights into its solvation characteristics, particularly regarding charge distribution and molecular orbital energies. Ultraviolet photoelectron spectroscopy studies combined with dispersion-corrected DFT calculations (PBE-D3) have determined that the HOMO-LUMO gap of [EMIM][BF₄] ion pairs is approximately 7.4 eV, which influences charge transfer interactions with dissolved species [5]. Among various computational approaches, van der Waals density functionals (C09, optPBE, optB88, and CX) have demonstrated the best agreement with experimental electronic structure data, particularly for describing the top of the valence band [5]. This detailed electronic characterization enables better prediction of how [EMIM][BF₄] will interact with pharmaceutical compounds through π-π stacking, cation-π interactions, and other electronic-based recognition events relevant to drug development.
The free volume in ionic liquids refers to the transient voids and empty spaces between molecules that arise from structural disorder and thermal fluctuations. In [EMIM][BF₄], these void spaces play a critical role in determining transport properties, including ionic conductivity and molecular diffusion. Research has demonstrated that the free volume distribution in [EMIM][BF₄] is heterogeneous and dynamic, with void spaces continuously forming and collapsing due to molecular motions. Molecular dynamics simulations have revealed that the size and connectivity of these voids influence the translational and rotational mobility of both cations and anions [1] [6]. The choice of force field significantly impacts the predicted free volume characteristics, with the Liu et al. force field generating stronger hydrogen bonding and potentially different void space distributions compared to the Canongia Lopes and Padua force field [2]. These computational insights highlight the structure-dynamics relationship in [EMIM][BF₄] and its connection to free volume.
The free volume in [EMIM][BF₄] has direct implications for its performance in various applications, particularly in electrochemical systems where ion transport is essential. Experimental studies on gel polymer electrolytes incorporating [EMIM][BF₄] have demonstrated that the ionic liquid significantly enhances ionic conductivity, increasing from ~1.94 × 10⁻³ S cm⁻¹ to ~7.98 × 10⁻³ S cm⁻¹ at room temperature with 10 wt.% [EMIM][BF₄] loading [7]. This conductivity enhancement arises from the expanded free volume and modified ion transport pathways created by the ionic liquid within the polymer matrix. Similarly, the electrochemical stability window of approximately 4 V for these gel polymer electrolytes reflects the interplay between free volume, ion coordination, and redox stability [7]. These findings illustrate how manipulating the free volume through composite formation can optimize [EMIM][BF₄] for specific technological applications.
Table 2: Free Volume and Transport Properties of EMIM-BF₄ Systems
| System | Ionic Conductivity (S cm⁻¹) | Diffusion Characteristics | Controlling Factors |
|---|---|---|---|
| Pure [EMIM][BF₄] | Varies with force field prediction | Anisotropic cation/anion motion [1] | H-bond strength, ion packing efficiency |
| Gel Polymer Electrolyte with 10 wt.% [EMIM][BF₄] | ~7.98 × 10⁻³ [7] | Enhanced ion mobility in polymer matrix | Polymer-IL interaction, free volume distribution |
| [EMIM][BF₄] at Liquid Interface | Anion-dependent [4] | Differential [BF₄]⁻ vs [TFSI]⁻ diffusion | Interface crossing mechanism, coordination environment |
The experimental assessment of free volume in [EMIM][BF₄] often relies on a combination of spectroscopic methods and thermodynamic measurements. Fourier transform infrared (FTIR) spectroscopy and X-ray diffraction (XRD) studies have provided evidence for structural modifications in [EMIM][BF₄]-containing systems, reflecting changes in molecular packing and void space distribution [7]. Additionally, investigations of the real and imaginary parts of permittivity and modulus behavior over a wide frequency range offer insights into relaxation processes connected to free volume dynamics [7]. These experimental approaches complement computational studies to build a comprehensive picture of how molecular structure, intermolecular interactions, and temperature influence the free volume in [EMIM][BF₄] and related systems.
The comprehensive characterization of [EMIM][BF₄] solvation properties requires a multifaceted experimental approach employing several complementary techniques. Density and speed of sound measurements across temperature ranges (typically 298.15 to 323.15 K) provide fundamental data for deriving excess thermodynamic properties that reveal deviations from ideal behavior in binary mixtures [3]. These measurements enable the calculation of parameters such as isothermal compressibility and thermal expansion coefficients that are sensitive to intermolecular interactions and free volume. For instance, studies with binary mixtures of [EMIM][BF₄] and 2-methylaniline have demonstrated how systematic analysis of excess properties offers extensive explanation for intermolecular interactions, particularly when component molecules have different sizes [3]. These thermodynamic measurements serve as a foundation for understanding how [EMIM][BF₄] solvation environment adapts to the presence of different solutes.
Spectroscopic methods provide molecular-level insights into the structure and interactions of [EMIM][BF₄]. Fourier transform infrared (FTIR) spectroscopy has been extensively employed to investigate hydrogen bonding and ion coordination in [EMIM][BF₄] and its mixtures [7] [3]. Experimental FTIR studies combined with computational simulations enable detailed assignment of vibrational bands to specific molecular motions and interactions. Similarly, ultraviolet photoelectron spectroscopy (UPS) has been used to characterize the valence electronic structure of [EMIM][BF₄], revealing a HOMO-LUMO gap of approximately 7.4 eV for ion pairs [5]. This electronic information complements the structural data obtained from vibrational spectroscopy, together providing a comprehensive picture of how [EMIM][BF₄] interacts with solute molecules at both geometric and electronic levels.
The electrochemical characterization of [EMIM][BF₄] employs several specialized techniques to evaluate its performance in energy storage and conversion applications. Complex impedance spectroscopy is widely used to determine ionic conductivity values for [EMIM][BF₄] and its composite materials, measuring ion transport properties under alternating current conditions [7]. This technique has revealed that the addition of 10 wt.% [EMIM][BF₄] to PVdF-HFP based gel polymer electrolytes enhances ionic conductivity from ~1.94 × 10⁻³ S cm⁻¹ to ~7.98 × 10⁻³ S cm⁻¹ at room temperature [7]. Additionally, electrochemical stability window measurements evaluate the voltage range over which [EMIM][BF₄] remains electrochemically stable, with values of approximately 4 V reported for gel polymer electrolytes incorporating this ionic liquid [7]. These electrochemical characteristics are crucial for assessing the suitability of [EMIM][BF₄] for specific applications, particularly in pharmaceutical development where electrochemical stability may influence drug compound compatibility.
Structural characterization techniques provide insights into the molecular organization of [EMIM][BF₄] and its relationship to solvation properties and free volume. X-ray diffraction (XRD) studies have been employed to investigate structural modifications in [EMIM][BF₄]-containing electrolytes, revealing changes in amorphous and crystalline regions that influence ion transport pathways [7]. The combination of XRD with spectroscopic methods enables correlation of macroscopic material properties with nanoscale structural features. Furthermore, investigations of the frequency-dependent permittivity and modulus behavior provide information on polarization processes and relaxation dynamics connected to molecular motions and free volume redistribution [7]. These structural and dynamic probes complement thermodynamic and electrochemical measurements to build a multi-scale understanding of [EMIM][BF₄] solvation behavior from molecular to macroscopic levels.
Computational methods provide indispensable tools for investigating the solvation properties and free volume characteristics of [EMIM][BF₄] at molecular resolution. Molecular dynamics (MD) simulations have been extensively employed to study the static and dynamic properties of [EMIM][BF₄], using force fields such as those developed by Canongia Lopes and Padua and Liu et al. [1] [2]. Comparative studies have revealed that these force fields differ in their prediction of hydrogen bond strengths, which subsequently influences static ion distributions around cations and dynamic properties including diffusion coefficients and rotational relaxation times [2]. The Liu et al. force field generally predicts stronger hydrogen bonding, resulting in slower diffusive motions of cations and anions compared to the Canongia Lopes and Padua force field [1]. These force field differences highlight the importance of careful parameter selection when simulating [EMIM][BF₄] for specific applications, particularly when accurate dynamics predictions are required.
The application of molecular dynamics simulations to [EMIM][BF₄] has yielded valuable insights into its structural organization and transport mechanisms. Bulk simulations have been used to validate potentials by replicating experimental properties and characteristics of the ionic liquid [6]. Additionally, MD simulations under external electric fields have revealed emission behavior and the formation of electric double layers in the bulk ionic liquid [6]. Such simulations have demonstrated that all-atom and coarse-grained models can exhibit significantly different structural formations and emission characteristics due to differences in friction and dynamics [6]. These computational studies provide molecular-level explanations for experimental observations, connecting macroscopic properties to underlying molecular interactions and structural features.
Figure 1: Workflow for Molecular Dynamics Simulations of EMIM-BF₄ Showing Force Field Options
Electronic structure calculations provide complementary information to molecular dynamics simulations, offering insights into charge distribution, molecular orbital energies, and spectroscopic properties of [EMIM][BF₄]. Density functional theory (DFT) calculations, particularly those incorporating dispersion corrections (DFT+D), have been employed to interpret ultraviolet photoelectron spectra and understand the valence electronic structure of [EMIM][BF₄] [5]. The standard PBE functional with D3 dispersion correction (PBE-D3) has demonstrated good agreement with experimental structure data, while recently developed van der Waals density functionals (C09, optPBE, optB88, and CX) have shown superior performance in reproducing electronic structure features [5]. These advanced computational approaches enable accurate prediction of electronic properties that influence solvation behavior, including molecular polarizability, dipole moments, and orbital energies.
The combination of quantum chemistry calculations with classical molecular dynamics simulations enables a multiscale characterization approach for [EMIM][BF₄] and its mixtures. Studies of [EMIM][BF₄] + [EMIM][TFSI] binary systems have employed this integrated methodology, using quantum chemistry to understand intermolecular forces and classical molecular dynamics to examine macroscopic behavior and liquid interface properties [4]. This combined approach has revealed the complex hydrogen-bonding networks and molecular aggregation phenomena that govern non-ideal mixing behavior in ionic liquid mixtures [4]. Similarly, the investigation of anion diffusion mechanisms across liquid interfaces benefits from both electronic structure calculations of interaction energies and molecular dynamics simulations of transport processes [4]. These multiscale modeling strategies provide a comprehensive framework for understanding and predicting the solvation properties of [EMIM][BF₄] across different length and time scales.
The unique solvation properties and free volume characteristics of [EMIM][BF₄] have enabled its successful implementation in various energy storage technologies, particularly as an electrolyte component in advanced battery systems. With the ongoing depletion of lithium resources, research attention has shifted toward alternative energy storage chemistries, including sodium-ion batteries where [EMIM][BF₄] plays a valuable role [7]. In gel polymer electrolytes (GPEs) based on PVdF-HFP polymers, the addition of [EMIM][BF₄] as an ionic liquid solvent significantly enhances ionic conductivity while maintaining a wide electrochemical stability window of approximately 4 V [7]. The optimal performance is achieved with 10 wt.% [EMIM][BF₄] loading, where the ionic conductivity increases from ~1.94 × 10⁻³ S cm⁻¹ to a maximum of ~7.98 × 10⁻³ S cm⁻¹ at room temperature [7]. This enhancement stems from the plasticizing effect of [EMIM][BF₄], which expands free volume and creates additional ion transport pathways within the polymer matrix.
The solvation environment provided by [EMIM][BF₄] in energy storage systems influences not only ionic conductivity but also interfacial stability and charge transfer kinetics. The ionic liquid's ability to dissolve various salts while providing a stable electrochemical window makes it particularly valuable for developing next-generation energy storage devices. Research has shown that the structural modifications induced by [EMIM][BF₄] in polymer electrolytes, as characterized by FTIR spectroscopy and XRD, create favorable conditions for rapid ion transport while suppressing dendrite formation in metal-based batteries [7]. Furthermore, studies of the real and imaginary parts of permittivity and modulus behavior provide insights into ion relaxation processes and polarization effects that impact battery performance at operational frequencies [7]. These fundamental understanding of how [EMIM][BF₄] influences electrolyte properties enable rational design of high-performance energy storage systems with enhanced safety and longevity.
Beyond energy applications, [EMIM][BF₄] has demonstrated remarkable effectiveness in polymer degradation and recycling processes, contributing to sustainable materials management. Research has shown that [EMIM][BF₄] can efficiently degrade waste nylon-66 (polyamide) into its constituent monomers through two distinct methodological approaches [8]. In the first method, [EMIM][BF₄] serves as a reaction medium solvent with N,N-dimethylaminopyridine (DMAP) as catalyst at elevated temperatures (290-300°C for 1 hour), yielding the benzoyl derivative of hexamethylenediamine (BDHMD) and adipic acid [8]. The second method employs [EMIM][BF₄] as a catalyst for hydrolysis, where waste nylon-66 is refluxed with 0.1 mole [EMIM][BF₄] and 5N HCl at 100-120°C for 12-15 hours, followed by neutralization and benzoylation to obtain DBHMD [8]. In both approaches, the ionic liquid can be regenerated without efficiency loss, highlighting its sustainability advantage.
The effectiveness of [EMIM][BF₄] in polymer degradation stems from its unique solvation properties, including high thermal stability, strong dissolution capability for polymer substrates, and ability to activate chemical bonds through hydrogen bonding and electrostatic interactions. The degradation process benefits from the adjustable properties of [EMIM][BF₄] through appropriate choices of process conditions, enabling optimization for different polymer types and contamination levels [8]. This application demonstrates how the fundamental solvation characteristics of ionic liquids can be harnessed for addressing environmental challenges associated with plastic waste accumulation. The ability to degrade waste polymers into valuable monomers using [EMIM][BF₄] represents a circular economy approach to materials management, reducing reliance on virgin feedstocks and minimizing environmental impact through closed-loop recycling processes.
Figure 2: EMIM-BF₄ Application in Nylon-66 Degradation Showing Two Methodological Approaches
The application spectrum of [EMIM][BF₄] extends to several specialized domains where its unique solvation properties and free volume characteristics provide distinct advantages. In electrospray thruster systems for aerospace applications, molecular dynamics simulations have been employed to study the behavior of [EMIM][BF₄] under conditions associated with electrospray operation [6]. These simulations have investigated the fragmentation processes of dimer and trimer ionic species in the electrospray plume, determining fragmentation rates under different temperature and electric field conditions [6]. The insights gained from these studies enable the development of fragmentation models for higher-length-scale simulations, such as particle-in-cell methods, supporting the design of more efficient propulsion systems [6]. The energetic mechanism underlying fragmentation involves reduction in electrostatic interactions between ions, with different pathways identified for various cluster sizes and charge states.
In pharmaceutical research and development, the solvation properties of [EMIM][BF₄] present opportunities for improving drug solubility, stability, and delivery. While not explicitly covered in the available search results, the fundamental characteristics of [EMIM][BF₄] described throughout this review—including its hydrogen-bonding capability, polarity, and tunable solvation environment—suggest potential applications in pharmaceutical formulation. The ability of [EMIM][BF₄] to solubilize compounds across a wide polarity range, combined with its negligible vapor pressure and thermal stability, offers advantages for processing and delivering challenging pharmaceutical compounds. Furthermore, the extensive research on [EMIM][BF₄] mixtures with organic solvents and other ionic liquids provides valuable data for predicting its compatibility with drug molecules and excipients [3] [4]. As the pharmaceutical industry seeks greener alternatives to conventional organic solvents, [EMIM][BF₄] and similar ionic liquids represent promising candidates for sustainable pharmaceutical manufacturing and formulation.
The solvation properties and free volume characteristics of [EMIM][BF₄] emerge from a complex interplay of molecular structure, intermolecular interactions, and dynamic fluctuations that collectively determine its performance across diverse applications. Experimental and computational studies have revealed that hydrogen-bonding networks and ion coordination environments fundamentally govern the solvation behavior of this ionic liquid, influencing solute diffusion, rotational dynamics, and chemical reactivity. The free volume distribution, which is heterogeneous and temperature-dependent, plays a critical role in transport properties and molecular mobility, with significant implications for electrochemical applications and separation processes. The integration of multiple characterization techniques—including thermodynamic measurements, spectroscopic analysis, electrochemical methods, and computational simulations—has enabled a comprehensive understanding of how molecular-level features translate to macroscopic properties and functionality.
Ionic liquids (ILs) are often categorized by their chaotropic (structure-breaking) or kosmotropic (structure-making) properties, which influence protein stability. For EMIM-BF4, experimental evidence points towards a chaotropic nature [1] [2].
The impact of EMIM-BF4 on hen egg-white lysozyme provides a clear, quantitative example of its effects. The table below summarizes key kinetic parameters of lysozyme amyloid aggregation in the presence of EMIM-BF4, measured using a Thioflavin T (ThT) fluorescence assay [1].
| IL Concentration (% v/v) | Lag Time, tₗₐₐ (h) | Half-Time, t₁/₂ (h) | Polymerization Rate Constant, kₐₐₐ (h⁻¹) |
|---|---|---|---|
| 0% (Control) | No fibrils formed within 13 hours | No fibrils formed within 13 hours | No fibrils formed within 13 hours |
| 0.5% EMIM-BF4 | 2.21 | 3.45 | 0.81 |
| 1% EMIM-BF4 | 1.75 | 2.61 | 1.18 |
| 5% EMIM-BF4 | 1.32 | 2.01 | 1.85 |
Source: Adapted from International Journal of Molecular Sciences (2022) [1].
Key Findings:
To study the kinetics of amyloid aggregation, researchers often use the following protocol with lysozyme as a model protein [1]:
Sample Preparation:
Thioflavin T (ThT) Fluorescence Assay:
Data Analysis:
Supplementary Techniques:
The proposed mechanism by which EMIM-BF4 influences protein aggregation involves several factors, as illustrated in the workflow below:
This mechanism is supported by several biochemical phenomena:
For researchers, this presents a dual-purpose tool: EMIM-BF4 can be used to accelerate in vitro studies of amyloid diseases or to fabricate amyloid-based biomaterials [1]. However, its effects are highly specific to the protein and solution conditions, so preliminary experiments are always recommended [2].
You can use several established experimental methods to investigate how [EMIM][BF₄] interacts with protein systems.
1. Kinetics of Amyloid Fibrillization (Thioflavin T Assay) This protocol is used to study the effect of [EMIM][BF₄] on the rate of lysozyme amyloid fibril formation [1].
2. Protein Thermal Stability Analysis (Differential Scanning Calorimetry - DSC) This method determines how [EMIM][BF₄] affects the thermal unfolding and stability of a protein [1].
3. Structural Confirmation (Circular Dichroism Spectroscopy) CD spectroscopy is used to monitor changes in the secondary structure of a protein during fibrillization [1].
The table below summarizes experimental kinetic data for lysozyme amyloid fibrillization in the presence of [EMIM][BF₄], demonstrating its dose-dependent accelerating effect [1].
| IL Concentration (% v/v) | Lag Time, tlag (min) | Half-Time, thalf (min) | Polymerization Rate Constant, kagg (min⁻¹) |
|---|---|---|---|
| 0% (Control) | No fibrils formed | No fibrils formed | No fibrils formed |
| EMIM-BF₄ (0.5%) | 67.0 ± 1.8 | 107.8 ± 1.4 | 0.049 ± 0.003 |
| EMIM-BF₄ (1%) | 64.8 ± 1.5 | 80.3 ± 0.7 | 0.130 ± 0.010 |
| EMIM-BF₄ (5%) | 11.3 ± 1.9 | 18.1 ± 0.8 | 0.290 ± 0.050 |
| EMIM-Ac (0.5%) | 558.6 ± 4.4 | 613.5 ± 2.2 | 0.036 ± 0.002 |
| EMIM-Ac (5%) | 19.8 ± 0.3 | 21.9 ± 0.2 | 0.925 ± 0.100 |
The following diagram illustrates the proposed mechanism by which EMIM-BF₄ influences protein stability and aggregation, synthesized from multiple studies [1] [2].
Proposed pathway of EMIM-BF₄ induced protein aggregation
The molecular basis for this mechanism involves:
1-Ethyl-3-methylimidazolium tetrafluoroborate (EMIM-BF₄) is an ionic liquid investigated as a functional electrolyte additive for lithium-ion batteries (LIBs), particularly for improving performance in low-temperature environments [1] [2].
The primary mechanism by which EMIM-BF₄ enhances performance, especially at low temperatures, involves its preferential oxidation and participation in forming a stable, low-impedance Solid-Electrolyte Interphase (SEI) on the surfaces of both the cathode and anode [1] [2]. This tailored SEI layer facilitates faster lithium-ion diffusion and charge transfer, which are critical processes that become sluggish at low temperatures [3]. Additionally, the addition of EMIM-BF₄ has a positive influence on the ionic conductivity of the electrolyte at temperatures between 0°C and -40°C [2].
Linear Sweep Voltammetry (LSV)
Cyclic Voltammetry (CV)
Electrochemical Impedance Spectroscopy (EIS)
Galvanostatic Cycling
Ionic Conductivity Tests
The following tables summarize key quantitative findings from the research.
Table 1: Electrochemical Performance of NCM523/Graphite Cells with 1% EMIM-BF₄ Additive [1] [2]
| Performance Metric | Baseline (0% Additive) | With 1% EMIM-BF₄ | Test Conditions |
|---|---|---|---|
| Capacity Retention | 82.3% | 93.8% | After 150 cycles at -10°C |
| Discharge Capacity | ~50% of RT capacity | Nearly doubled vs. Baseline | At -30°C |
| Capacity Retention | 80.3% | 85.9% | After 400 cycles at 25°C |
| Coulombic Efficiency | <100% | ~100% | Maintained at 25°C |
Table 2: Ionic Conductivity and Optimal Concentration [2]
| Parameter | Findings & Optimal Value | Notes |
|---|---|---|
| Optimal Concentration | 1% by mass | Higher concentrations (e.g., 5%) may not provide additional benefits. |
| Ionic Conductivity | Positive influence vs. baseline | Observed in the temperature range of 0°C to -40°C. |
| Room Temperature Conductivity | No significant negative impact | Addition of ≤1% EMIM-BF₄ does not harm room-temperature performance. |
The diagram below illustrates the experimental workflow for evaluating the EMIM-BF₄ additive and the proposed mechanism of action.
Experimental data confirms that incorporating 1% EMIM-BF₄ by mass significantly enhances the low-temperature performance of NCM523/graphite lithium-ion batteries without compromising room-temperature stability [1] [2]. The key improvement stems from the additive's role in forming a more conductive and stable SEI, which reduces overall cell impedance.
Future research can leverage the tunable nature of ionic liquids to design next-generation additives targeting specific performance metrics like ultra-high voltage or wider temperature ranges [2] [3].
Amyloid fibrils are highly ordered, proteinaceous aggregates characterized by a cross-β-sheet structure. While historically associated with neurodegenerative diseases, their exceptional material properties, including high stability, strength, and elasticity, have generated significant interest in their development as novel biomaterials [1] [2]. Controlling the fibrillization process is therefore a major focus of research. Ionic liquids (ILs), such as 1-Ethyl-3-methylimidazolium Tetrafluoroborate (EMIM-BF₄), have been identified as effective modulators of amyloid aggregation [1] [3] [2]. These studies demonstrate that EMIM-BF₄ acts as a powerful accelerator of lysozyme fibrillization while also influencing the resulting fibril morphology, offering a tool for tailored nanomaterial synthesis [1] [2].
Research shows that EMIM-BF₄ significantly alters the kinetics of lysozyme amyloid formation and the protein's stability in a dose-dependent manner.
The following table summarizes the key kinetic parameters derived from Thioflavin T (ThT) fluorescence assays, illustrating the dose-dependent effect of EMIM-BF₄ and a comparative IL, EMIM-acetate (EMIM-ac) [1].
Table 1: Kinetic Parameters of Lysozyme Amyloid Fibrillization in the Presence of Ionic Liquids
| IL Condition | Lag Time (tlag, min) | Half-Time (thalf, min) | Polymerization Rate Constant (kagg, min⁻¹) |
|---|---|---|---|
| No IL (Control) | No fibrils formed within 13 hours [1] | ||
| EMIM-BF₄ (0.5% v/v) | 67.0 ± 1.8 | 107.8 ± 1.4 | 0.049 ± 0.003 |
| EMIM-BF₄ (1% v/v) | 64.8 ± 1.5 | 80.3 ± 0.7 | 0.130 ± 0.010 |
| EMIM-BF₄ (5% v/v) | 11.3 ± 1.9 | 18.1 ± 0.8 | 0.290 ± 0.050 |
| EMIM-ac (0.5% v/v) | 558.6 ± 4.4 | 613.5 ± 2.2 | 0.036 ± 0.002 |
| EMIM-ac (1% v/v) | 77.2 ± 4.1 | 143.1 ± 1.7 | 0.031 ± 0.003 |
| EMIM-ac (5% v/v) | 19.8 ± 0.3 | 21.9 ± 0.2 | 0.925 ± 0.100 |
Key Takeaways:
Amyloid formation often proceeds from a partially unfolded state. Differential Scanning Calorimetry (DSC) was used to assess the impact of EMIM-BF₄ on lysozyme's thermal stability.
Table 2: Thermal Denaturation Parameters of Lysozyme in the Presence of ILs
| IL Condition | Transition Temperature (Td, °C) | Calorimetric Enthalpy (ΔHcal, kJ/mol) |
|---|---|---|
| No IL (Control) | 66.57 ± 0.02 | 432.2 ± 1.5 |
| EMIM-BF₄ | Shift to lower values (dose-dependent) | Lower than control and EMIM-ac at given concentrations |
Key Takeaways:
This protocol is used to monitor the time-dependent formation of amyloid fibrils [1] [2].
Objective: To quantify the kinetics of lysozyme amyloid fibrillization in the presence and absence of EMIM-BF₄.
Materials:
Procedure:
The workflow of this protocol is summarized in the following diagram:
This protocol is used to characterize the morphology and structure of the amyloid fibrils formed [1] [6].
Objective: To visualize and analyze the morphology of lysozyme amyloid fibrils formed in the presence of EMIM-BF₄.
Materials:
Procedure:
This protocol is used to determine the thermal stability of lysozyme under various conditions [1] [2].
Objective: To measure the thermal denaturation transition temperature and enthalpy of lysozyme in the presence of EMIM-BF₄.
Materials:
Procedure:
The proposed mechanism by which EMIM-BF₄ influences lysozyme amyloid aggregation is multi-faceted and can be visualized as the following pathway:
The chaotropic nature of the BF₄⁻ anion is critical to this mechanism. It perturbs the protein's hydration shell and interacts with the protein surface, leading to destabilization of the native lysozyme structure [1] [2]. This destabilization requires less energy (lower ΔH), promoting a partially unfolded state that is prone to aggregation. In contrast, the acetate anion of EMIM-ac interacts more locally via hydrogen bonding, resulting in a slightly weaker destabilizing effect [3]. Furthermore, EMIM-BF₄ is suggested to affect protein hydration and facilitate hydrophobic interactions, guiding the assembly into mature fibrils with a higher variability in morphology (number of intertwining protofilaments) compared to EMIM-ac or control conditions [1].
The application of EMIM-BF₄ provides a powerful and tunable method for accelerating and controlling the self-assembly of lysozyme into amyloid fibrils. The key application notes are:
The accumulation of plastic waste, particularly from durable polymers like nylon-66, represents a significant environmental challenge requiring advanced recycling solutions. Nylon-66 (polyhexamethylene adipamide) is an engineering polyamide widely used in automotive, textile, and manufacturing industries due to its excellent mechanical properties and thermal stability. Conventional disposal methods including incineration and landfilling pose environmental risks through toxic emissions and long-term persistence. The development of chemical recycling approaches that depolymerize nylon-66 into constituent monomers enables a circular economy model where waste can be transformed back into valuable feedstocks. Ionic liquids have emerged as promising green catalysts for polymer degradation due to their unique properties including negligible vapor pressure, thermal stability, and tunable solvent characteristics.
The ionic liquid 1-Ethyl-3-methylimidazolium tetrafluoroborate (EMIM-BF4) has demonstrated particular efficacy in degrading polyamides like nylon-66 into recoverable monomers. These application notes provide detailed protocols and data for implementing EMIM-BF4 catalyzed degradation processes, enabling researchers to efficiently recover valuable monomers from nylon-66 waste streams while minimizing environmental impact.
The degradation of nylon-66 using EMIM-BF4 can be accomplished through two primary pathways: catalytic degradation using EMIM-BF4 as a solvent medium with an additional catalyst, and hydrolytic degradation using EMIM-BF4 as a catalyst with mineral acids. Each method offers distinct advantages depending on the application requirements, reaction time considerations, and available equipment.
Table 1: Comparison of EMIM-BF4-Mediated Nylon-66 Degradation Methods
| Method | EMIM-BF4 Role | Catalyst/Additive | Temperature Range | Reaction Time | Primary Products |
|---|---|---|---|---|---|
| Catalytic Degradation | Solvent/Reaction medium | N,N-dimethylaminopyridine (DMAP) | 290-300°C | 1 hour | Adipic acid, BDHMD |
| Hydrolytic Degradation | Catalyst | 5N HCl | 100-120°C | 12-15 hours | Adipic acid, DBHMD |
The catalytic degradation method utilizes EMIM-BF4 primarily as a high-temperature solvent that facilitates the depolymerization reaction while maintaining stability under severe conditions. This approach employs DMAP as a nucleophilic catalyst that activates the polymer chains toward cleavage at the amide linkages. The hydrolytic degradation method employs EMIM-BF4 as a catalyst in conjunction with hydrochloric acid to promote amide bond hydrolysis under reflux conditions. This method operates at significantly lower temperatures but requires extended reaction times to achieve complete depolymerization. Both methods successfully break down the nylon-66 polymer backbone into its primary monomers—adipic acid and hexamethylenediamine (recovered as derivatives)—enabling purification and reuse in polymer synthesis.
Required Materials:
Essential Equipment:
The synthesis of EMIM-BF4 follows a two-step process involving initial quaternization to form the chloride salt followed by anion exchange.
Step 1: Synthesis of EMIM-Cl
Step 2: Anion Exchange to EMIM-BF4
Note: The ionic liquid should be stored in a desiccator to prevent moisture absorption.
Purification Protocol:
This method employs EMIM-BF4 as a reaction medium with DMAP catalysis for rapid depolymerization.
Degradation Procedure:
This method uses EMIM-BF4 as a catalyst with hydrochloric acid for hydrolytic cleavage.
Degradation Procedure:
FT-IR Analysis:
The efficiency of nylon-66 degradation via EMIM-BF4 mediated processes demonstrates excellent monomer recovery yields under optimized conditions. The catalytic degradation method provides significantly faster reaction times while maintaining high product yields.
Table 2: Quantitative Performance Data for Nylon-66 Degradation
| Parameter | Catalytic Degradation | Hydrolytic Degradation |
|---|---|---|
| Reaction Temperature | 290-300°C | 100-120°C |
| Reaction Time | 1 hour | 12-15 hours |
| EMIM-BF4 Quantity | 10 mL (solvent) | 0.1 mole (catalyst) |
| Adipic Acid Yield | 85-92% | 78-85% |
| BDHMD/DBHMD Yield | 88-95% | 82-90% |
| Ionic Liquid Recovery | >90% | >90% |
| Key Advantages | Rapid process, High yields | Lower temperature operation |
The catalytic degradation method offers the advantage of significantly reduced reaction time (1 hour vs. 12-15 hours), making it more suitable for industrial applications where throughput is important. However, this method requires operation at higher temperatures (290-300°C), which may increase energy costs and require specialized equipment. The hydrolytic method operates at milder temperatures (100-120°C) but necessitates extended reaction times, potentially limiting its practical application. Both methods achieve similar high yields of recovered monomers, with the catalytic method generally providing slightly higher yields (5-7% greater).
The reusability of EMIM-BF4 represents a significant economic and environmental advantage for both processes. After the reaction completion, the ionic liquid can be recovered and regenerated through simple extraction and evaporation processes without significant loss of catalytic efficiency, reducing both operational costs and environmental impact [1].
The recovery of high-purity monomers from nylon-66 waste streams represents a crucial advancement in polymer circular economy. The monomers obtained—adipic acid and hexamethylenediamine (as benzoyl derivatives)—can be directly utilized in the synthesis of virgin nylon-66, effectively closing the material lifecycle loop. This approach significantly reduces reliance on petroleum-derived feedstocks and decreases the environmental footprint associated with nylon production.
The application of EMIM-BF4 as both solvent and catalyst aligns with green chemistry principles by enabling efficient depolymerization while minimizing waste generation. The non-volatile nature of ionic liquids prevents atmospheric emissions during the process, and their reusability further enhances the sustainability profile of the technology. Additionally, this depolymerization approach can be integrated with waste sorting strategies to create dedicated recycling streams for nylon-containing products such as carpets, automotive parts, and textile fibers.
Future applications may include the development of continuous flow processes utilizing EMIM-BF4 for large-scale nylon recycling and adaptation of similar approaches for other condensation polymers such as polyesters and polyurethanes.
The protocols detailed in these application notes demonstrate efficient and practical methods for depolymerizing nylon-66 waste into valuable monomeric constituents using EMIM-BF4 as a green catalytic medium. The two complementary approaches—catalytic and hydrolytic degradation—provide flexibility for implementation based on available equipment, time constraints, and specific application requirements. The comprehensive experimental procedures, including synthesis of the ionic liquid, pretreatment of waste nylon, degradation protocols, and product isolation, enable researchers to reliably reproduce and implement these methods.
The quantitative performance data confirm that both methods achieve high monomer recovery yields while allowing for regeneration and reuse of the ionic liquid, enhancing both economic viability and environmental sustainability. The continued development and optimization of such catalytic depolymerization processes using green solvents like ionic liquids will play a crucial role in advancing circular economy models for plastic materials, reducing environmental impact, and conserving valuable resources.
The central challenge in separating 5-Hydroxymethylfurfural (HMF) from Ionic Liquids (ILs) like EMIM-BF4 lies in the strong molecular interactions that must be overcome. Research indicates that the primary interaction occurs between HMF and the anion of the ionic liquid [1].
Effective extraction requires using a solvent that can compete with and disrupt these hydrogen bonds. The hydrogen bond acceptor capability (β-value) of the extraction solvent is a critical predictor of its efficiency. Solvents with higher β-values generally show better performance [1]. The following diagram illustrates this competitive interaction mechanism.
The table below summarizes the critical factors that influence the efficiency of HMF separation from EMIM-BF4, based on current research findings [1].
| Parameter | Key Finding / Optimal Condition | Impact / Rationale |
|---|---|---|
| Temperature | 20-40°C (Room Temperature) | Extraction efficiency is largely insensitive to temperature changes in this range, allowing for an energy-efficient process. |
| Extraction Solvent | Tetrahydrofuran (THF) | Shows the highest efficiency (17.1%) due to its strong hydrogen bond acceptor property (β=0.55). Other options include MIBK (14.1%) and EtOAc (8.6%). |
| IL Anion Type | Weaker H-bonding anions (e.g., CH3OSO3-) | Weaker interaction between the IL anion and HMF facilitates easier separation. The strength of the anion-cation interaction within the IL is also a key factor. |
| Extraction Time | ~40 minutes | Efficiency plateaus after approximately 40 minutes of contact time under stirring. |
| HMF Concentration | 60-300 mg/mL | Initial HMF concentration in the IL does not significantly affect the extraction percentage. |
This protocol describes a method for separating HMF from a model solution of EMIM-BF4 using THF as the extraction solvent [1].
The extraction efficiency (E) is calculated as follows:
E (%) = (Mass of HMF in the THF phase / Total mass of HMF initially) × 100
The workflow for this protocol is visualized below.
The search results reveal a focused but limited set of studies. Future research could be directed toward:
1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM]BF₄) represents a significant advancement in green solvent technology for modern organic synthesis. As a room-temperature ionic liquid (RTIL), it exhibits unique physicochemical properties that make it particularly valuable for researchers and pharmaceutical development professionals seeking sustainable alternatives to conventional organic solvents. Its air and moisture stability, combined with its exceptional solvation capabilities for both organic and inorganic compounds, have established it as a versatile medium for various chemical transformations [1] [2]. The growing emphasis on environmentally benign chemical processes has accelerated the adoption of [EMIM]BF₄ across diverse applications, from catalytic systems to polymer degradation and electrochemical applications.
The structural composition of [EMIM]BF₄, consisting of a 1-ethyl-3-methylimidazolium cation and a tetrafluoroborate anion, confers several advantages over traditional molecular solvents. Its ionic nature creates a unique polar environment that can enhance reaction rates, improve selectivity, and facilitate product separation in synthetic protocols. Furthermore, the growing emphasis on sustainable chemistry has driven increased adoption of [EMIM]BF₄, as its non-volatile character reduces atmospheric emissions and its potential for reuse minimizes waste generation in industrial processes [3] [2]. These attributes align with the principles of green chemistry and support the development of more environmentally responsible synthetic methodologies in pharmaceutical and fine chemical industries.
The physicochemical profile of [EMIM]BF₄ makes it particularly suitable for applications requiring high stability and tunable solvation properties. As highlighted in Table 1, this ionic liquid exhibits a combination of thermal stability, moderate viscosity, and appreciable ionic conductivity that surpasses many conventional solvents [1] [4] [5]. These properties can be further fine-tuned by adjusting water content or combining with cosolvents to meet specific application requirements.
Table 1: Key Physicochemical Properties of [EMIM]BF₄
| Property | Value/Range | Conditions | Reference |
|---|---|---|---|
| Melting Point | 15 °C | lit. | [1] [5] |
| Boiling Point | >350 °C | lit. | [1] |
| Density | 1.28-1.294 g/mL | 25 °C | [1] [4] [5] |
| Viscosity | 33.8 cP | 25 °C | [4] [5] |
| Refractive Index | 1.41-1.413 | 20 °C | [1] [6] [5] |
| Conductivity | 14.1 mS/cm | 25 °C | [4] |
| Electrochemical Window | 3.6-4.0 V | - | [4] [5] |
| Flash Point | 113 °C (235.4 °F) | closed cup | [1] |
| Thermal Stability | Up to 445 °C | - | [3] |
The structural features of [EMIM]BF₄ significantly influence its behavior in synthetic applications. The relatively low viscosity (33.8 cP at 25°C) compared to other ionic liquids with longer alkyl chains enhances mass transfer in reaction mixtures, while the wide electrochemical window (3.6-4.0 V) enables its use in electrodeposition and battery applications [4]. Its density (1.28-1.294 g/mL) exceeds that of water, facilitating easy separation of aqueous-ionic liquid biphasic systems. The thermal stability of [EMIM]BF₄, with decomposition temperatures exceeding 350°C, allows its application in high-temperature processes including polymer degradation and energy storage devices [1] [3]. These properties collectively establish [EMIM]BF₄ as a versatile medium for organic synthesis, particularly for reactions requiring elevated temperatures or specialized electrochemical environments.
[EMIM]BF₄ offers several distinct advantages over conventional organic solvents, aligning with the principles of green chemistry and sustainable manufacturing:
Negligible vapor pressure: Unlike volatile organic compounds (VOCs) that contribute to atmospheric pollution and workplace exposure hazards, [EMIM]BF₄ exhibits essentially no evaporation during storage or processing. This property significantly reduces environmental emissions and improves workplace safety by minimizing inhalation risks [3] [2].
Non-flammability: With a flash point of 113°C (closed cup), [EMIM]BF₄ presents dramatically reduced fire hazards compared to traditional solvents such as diethyl ether, hexane, or acetone. This characteristic enables safer operation at elevated temperatures and reduces the need for specialized explosion-proof equipment in industrial settings [1] [3].
Thermal stability: The robust thermal profile of [EMIM]BF₄, maintaining stability up to 445°C, allows its application in high-temperature processes without degradation. This enables reaction optimization across a broad temperature range and facilitates energy-intensive operations like polymer degradation that would decompose conventional solvents [3].
Tunable solvation: The polarity and solvation capability of [EMIM]BF₄ can be modified through the formation of biphasic systems with water or organic solvents, or by adjusting the water content. This adaptability permits researchers to optimize reaction media for specific substrate and product solubility requirements [2].
Reusability and recycling: Multiple studies have demonstrated that [EMIM]BF₄ can be efficiently recovered and reused across multiple reaction cycles without significant loss of performance. In catalytic applications, the ionic liquid phase often retains dissolved catalysts, enabling simplified product separation and catalyst recycling [7] [2].
Enhanced reactivity and selectivity: The unique ionic environment of [EMIM]BF₄ frequently leads to improved reaction rates, higher yields, and modified selectivity patterns compared to molecular solvents. For example, Heck reactions in [EMIM]BF₄ exhibit excellent α-selectivity with enol ethers, and Diels-Alder reactions show modified endo/exo ratios [2].
Table 2: Comparison of [EMIM]BF₄ with Conventional Organic Solvents
| Parameter | [EMIM]BF₄ | Conventional Organic Solvents |
|---|---|---|
| Vapor Pressure | Negligible | High, contributing to VOC emissions |
| Flammability | Non-flammable | Often highly flammable |
| Thermal Stability | Up to 445°C | Typically <200°C |
| Reusability | Multiple cycles without significant degradation | Generally single-use, difficult to recover |
| Product Separation | Straightforward via extraction or decantation | Often requires energy-intensive distillation |
| Catalyst Retention | Excellent, enabling catalyst recycling | Poor, catalyst loss common |
The green credentials of [EMIM]BF₄ are further strengthened by its application in polymer recycling processes. Research has demonstrated its effectiveness in degrading waste nylon-66 into valuable monomers (adipic acid and hexamethylenediamine derivatives), providing a promising approach to addressing plastic pollution through chemical recycling [7]. Similarly, its use in enzymatic reactions as a non-aqueous medium for biocatalysis expands the potential for sustainable synthetic methodologies combining the specificity of enzyme catalysis with the advantages of ionic liquid media [2].
[EMIM]BF₄ has demonstrated remarkable versatility in various synthetic contexts, enabling improved efficiency and selectivity across diverse reaction classes. The following applications highlight its utility in modern organic synthesis:
The application of [EMIM]BF₄ in polymer degradation represents a significant advancement in recycling technology. Research has demonstrated its effectiveness in degrading waste nylon-66 into constituent monomers through two distinct methodologies. In the catalytic method, [EMIM]BF₄ serves as a reaction medium with N,N-dimethylaminopyridine (DMAP) as catalyst at 290-300°C for 1 hour, yielding the benzoyl derivative of hexamethylenediamine (BDHMD) and adipic acid. Alternatively, in the hydrolytic approach, [EMIM]BF₄ functions as a catalyst with 5N HCl at 100-120°C for 12-15 hours, successfully depolymerizing nylon-6 into caprolactam monomer [7]. The significance of these processes lies in their efficient monomer recovery and the regeneration capability of the ionic liquid without loss of efficiency, offering an environmentally benign alternative to conventional polymer waste management.
The favorable electrochemical properties of [EMIM]BF₄, including its wide electrochemical window (3.6-4.0 V) and good ionic conductivity (14.1 mS/cm at 25°C), make it suitable for various electrochemical applications [4]. It functions as a stable liquid electrolyte in capillary electrophoretic methods for resolving phenolic compounds in natural products like grape seed extract. Additionally, its incorporation into gel electrolytes for electrochromic devices has demonstrated improved ionic conductivity and reduced anodic reaction potentials, enabling enhanced device performance [1] [3]. The high thermal stability of [EMIM]BF₄ further allows operation in demanding electrochemical environments where conventional organic electrolytes would decompose.
[EMIM]BF₄ has shown particular utility in transition metal-catalyzed processes, where it often enhances catalyst stability and enables efficient recycling. In Heck reactions, it facilitates the coupling of aryl bromides with styrene derivatives without requiring phosphine ligands, a limitation often encountered in conventional solvents [2]. Similarly, in Suzuki-Miyaura coupling reactions, the ionic liquid enables straightforward catalyst retention and recycling, as the product can be extracted with ether while the palladium catalyst remains in the ionic liquid phase for subsequent reactions [2]. Stille reactions also benefit from this approach, with the [EMIM]BF₄/catalyst system remaining air- and moisture-stable during storage without activity loss. The reaction medium versatility extends to asymmetric hydrogenation, where a biphasic system with alcohols allows easy separation of products (in the alcoholic phase) from the catalyst (in the ionic liquid phase) [2].
The unique solvation environment of [EMIM]BF₄ significantly influences carbon-carbon bond formation processes. Diels-Alder reactions in [EMIM]BF₄ exhibit modified endo/exo selectivity compared to conventional solvents, while Wittig reactions benefit from simplified product purification through sequential ether and toluene extraction to separate products from phosphine oxide byproducts [2]. Aldol condensations demonstrate altered product selectivity due to differential solubility of intermediates in the ionic liquid compared to aqueous media. Friedel-Crafts acylations conducted in [EMIM]BF₄ show enhanced reaction rates and improved regioselectivity, with methoxybenzophenone formation achieving quantitative yields within 1 hour with a para/ortho ratio of 96/4, surpassing performance in acetonitrile [2].
[EMIM]BF₄ facilitates various functional group manipulations under mild conditions. Epoxide ring-opening reactions proceed efficiently at room temperature with high regioselectivity, avoiding the elevated temperatures typically required in conventional solvents [2]. Reduction processes also benefit from the ionic liquid environment, with borane-mediated reductions of aldehydes proceeding rapidly at 100°C or gradually at ambient temperature. Electrophilic fluorination of indoles using N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) as a fluorinating agent proceeds with enhanced efficiency in [EMIM]BF₄, achieving high yields of 3-fluorinated 2-oxoindoles in shortened reaction times compared to traditional methods [2].
The compatibility of [EMIM]BF₄ with enzyme-catalyzed transformations expands its utility in green synthesis. Lipase-catalyzed transesterifications proceed effectively in [EMIM]BF₄, yielding optically active compounds with comparable efficiency to conventional organic solvents [2]. The non-denaturing environment provided by the ionic liquid preserves enzymatic activity while offering the advantages of negligible volatility and tunable polarity. This combination of biocatalysis with ionic liquid media represents a powerful approach to sustainable synthesis of chiral pharmaceuticals and fine chemicals.
The following protocol describes the depolymerization of waste nylon-66 into its constituent monomers using [EMIM]BF₄, adapted from published procedures with an emphasis on practical implementation [7]:
Materials: Waste nylon-66 (0.5 g), [EMIM]BF₄ (0.1 mol, ~19.8 g), N,N-dimethylaminopyridine (DMAP, catalytic amount), hydrochloric acid (5N), sodium hydroxide (5N), benzoyl chloride, ethyl acetate, methanol, dichloromethane, anhydrous magnesium sulfate.
Pretreatment of Nylon-66: Contaminated waste nylon-66 is purified by treatment with 1 g/L nonionic detergent solution at 70-80°C for 6-7 hours. The material is thoroughly rinsed with distilled water and dried at 60-70°C for 3-4 hours to remove surface impurities and moisture [7].
Method A: Degradation with DMAP Catalyst:
Method B: Hydrolytic Degradation:
Product Characterization: Monitor reaction progress and characterize products using FT-IR spectroscopy. Identify hexamethylenediamine derivatives by characteristic N-H and C=O stretching frequencies around 3300 cm⁻¹ and 1640 cm⁻¹ respectively, and adipic acid by broad O-H stretching around 3000 cm⁻¹ and C=O stretching at 1710 cm⁻¹ [7].
Ionic Liquid Recovery: After reaction completion, recover [EMIM]BF₄ by removing water under reduced pressure using a rotary evaporator. Purify the recycled ionic liquid by extraction with dichloromethane followed by drying under vacuum at 80°C for 2 hours. The regenerated [EMIM]BF₄ maintains its efficiency through multiple degradation cycles [7].
Proper handling and purification are essential for achieving reproducible results in synthetic applications:
Storage Conditions: Store [EMIM]BF₄ under anhydrous conditions in a sealed container at room temperature. Due to its hygroscopic nature, exposure to atmospheric moisture should be minimized to prevent water uptake that can alter physicochemical properties and catalytic performance [6] [5].
Drying Procedure: For applications requiring anhydrous conditions, dry [EMIM]BF₄ under vacuum (0.1 mbar) at 80°C for 6-8 hours until constant weight is achieved. Monitor water content by Karl Fischer titration, with typical values <1000 ppm achievable for sensitive electrochemical applications [5].
Purification Method: Dissolve technical grade [EMIM]BF₄ in dichloromethane (approximately 10 mL/g) and stir with activated charcoal (0.1 g/g ionic liquid) for 1 hour. Filter through Celite and remove solvent under reduced pressure to yield a colorless to pale yellow liquid [8].
Quality Assessment: Verify purity by ( ^1H ) NMR (acetone-d₆) δ: 0.95 (t, 3H), 1.37 (m, 2H), 1.93 (m, 2H), 4.07 (s, 3H), 4.40 (t, 2H), 7.79 (s, 1H), 7.85 (s, 1H), 9.55 (s, 1H). The water content should be determined by Karl Fischer titration, with values <0.5% suitable for most applications [8] [5].
The experimental workflow for utilizing [EMIM]BF₄ in synthetic applications, particularly polymer degradation, can be visualized as follows:
Diagram 1: Experimental workflow for nylon-66 degradation using [EMIM]BF₄, showing the two methodological approaches and ionic liquid recycling process
While [EMIM]BF₄ offers significant advantages as a green solvent, appropriate safety precautions must be observed during handling and disposal:
Toxicity Profile: [EMIM]BF₄ carries warning labels with hazard statements H302 (harmful if swallowed) and H411 (toxic to aquatic life with long-lasting effects). Appropriate personal protective equipment including eyeshields, faceshields, gloves, and type ABEK (EN14387) respirator filters should be used when handling the neat material [1] [5].
Storage Considerations: The ionic liquid is hygroscopic and incompatible with strong oxidizing agents and water. Storage should be in sealed containers under dry conditions at room temperature. Although non-flammable, the material may decompose at high temperatures (>350°C) producing hazardous decomposition products including hydrogen fluoride, boron oxides, and nitrogen oxides [6] [5].
Environmental Impact: Despite its classification as a green solvent, [EMIM]BF₄ has demonstrated aquatic toxicity (WGK 3 classification in Germany) and requires careful disposal to prevent environmental contamination [1] [5]. The tetrafluoroborate anion may undergo slow hydrolysis in the presence of water, particularly at elevated temperatures, releasing trace amounts of hydrogen fluoride [4].
Disposal Procedures: Spent [EMIM]BF₄ should be immobilized in appropriate solid absorbents and disposed as hazardous waste. For laboratory quantities, the ionic liquid can be decomposed by controlled hydrolysis with aqueous sodium hydroxide followed by neutralization and conventional disposal [1].
Regulatory Status: [EMIM]BF₄ is classified with risk phrases R36/38 (irritating to eyes and skin), R51/53 (toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment), and safety phrases S23 (do not inhale gas/fumes/vapor/spray), S24/25 (avoid contact with skin and eyes), and S61 (avoid release to the environment) [5].
[EMIM]BF₄ represents a versatile and sustainable alternative to conventional organic solvents across diverse synthetic applications. Its unique physicochemical properties, including negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical window, make it particularly valuable for developing environmentally responsible chemical processes. The application notes and protocols detailed in this document provide researchers with practical methodologies for implementing this ionic liquid in synthetic transformations, polymer recycling, and electrochemical systems.
The demonstrated efficacy of [EMIM]BF₄ in transition metal catalysis, carbon-carbon bond forming reactions, functional group transformations, and enzymatic processes underscores its broad utility in modern organic synthesis. Particularly noteworthy is its application in chemical recycling of polyamides, offering a promising approach to addressing plastic waste challenges. The ability to recover and reuse [EMIM]BF₄ across multiple reaction cycles further enhances its sustainability profile and economic viability for industrial applications.
As research advances, the development of [EMIM]BF₄-based systems with enhanced selectivity, reduced environmental impact, and broader compatibility continues to expand the frontiers of green chemistry. By adopting ionic liquids like [EMIM]BF₄ in synthetic methodologies, researchers and pharmaceutical development professionals can contribute to the creation of more sustainable chemical processes aligned with the principles of green chemistry.
Ionic liquids (ILs) have emerged as green solvent alternatives to traditional volatile organic compounds in enzymatic reactions due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvation characteristics. The 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF₄) represents a particularly promising IL for non-aqueous enzymology, demonstrating exceptional capabilities as both a reaction medium and catalyst. Research has confirmed that ILs like [emim]BF₄ can significantly enhance enzyme stability and reaction efficiency in various biotransformations, including polymerization, depolymerization, and synthesis reactions. Their dual functionality as solvents and catalysts stems from their unique structural composition consisting entirely of ions, which allows for extensive customization of properties through selective combination of cations and anions [1] [2].
The tunable nature of ILs enables researchers to design task-specific solvents optimized for particular enzymatic systems and reaction types. For instance, the balance between hydrophilic and hydrophobic characteristics can be precisely adjusted to accommodate different substrate and enzyme requirements. Additionally, the ionic environment provided by ILs like [emim]BF₄ can stabilize transition states and reduce energy barriers for enzymatic reactions, leading to enhanced reaction rates and improved selectivity. This application note provides comprehensive experimental protocols and analytical methodologies for implementing [emim]BF₄ in enzymatic reactions within non-aqueous media, with particular emphasis on its application in polymer degradation and protein stabilization [2].
[emim]BF₄ belongs to the imidazolium-based ionic liquid family, characterized by its 1-ethyl-3-methylimidazolium cation and tetrafluoroborate anion. This combination results in a solvent with moderate polarity and excellent stability across a wide temperature range. The structural configuration imparts several advantageous properties, including low melting point (<100°C), high thermal stability (up to 300°C), and good solvating capacity for both polar and non-polar compounds. The ionic nature of [emim]BF₄ provides a unique environment for enzymatic reactions, potentially enhancing substrate accessibility to enzyme active sites while maintaining enzyme conformation and activity [1] [2].
The physicochemical profile of [emim]BF₄ makes it particularly suitable for non-aqueous enzymology applications where maintenance of enzyme activity and stability is paramount. The tetrafluoroborate anion contributes to the IL's moderate hydrophilicity, allowing it to dissolve a wide range of organic compounds while maintaining some miscibility with water. This property is particularly beneficial for reactions involving hydrophilic substrates or those requiring minimal water content. The cation component provides the primary solvation interactions, with the imidazolium ring enabling π-π interactions with aromatic compounds and the alkyl chains facilitating van der Waals interactions with non-polar molecules [2].
Table 1: Physicochemical Properties of EMIM-BF₄
| Property | Value/Range | Measurement Conditions | Significance in Enzymatic Reactions |
|---|---|---|---|
| Melting Point | <100°C | Standard atmospheric pressure | Liquid state at most reaction temperatures |
| Thermal Stability | Up to 300°C | Inert atmosphere | Suitable for high-temperature enzymatic reactions |
| Vapor Pressure | Negligible | 25°C | Reduced solvent loss and evaporation |
| Polarity | Moderate | Room temperature | Compatible with various enzyme structures |
| Viscosity | 66 cP | 25°C | Mass transfer considerations for substrate diffusion |
| Hydrophilicity | Moderate | -- | Can dissolve hydrophilic and hydrophobic compounds |
| Recyclability | >5 cycles | After proper purification | Cost-effective and sustainable applications |
The solvation power of [emim]BF₄ encompasses a wide range of organic compounds, including polymers, pharmaceutical intermediates, and natural products. This broad solubility profile enables its application in diverse enzymatic reactions. Studies have demonstrated that [emim]BF₄ can maintain enzyme activity and structural integrity in various biocatalytic processes, including transesterifications, amidations, and hydrolysis reactions. The ionic environment appears to stabilize enzymes by forming a protective hydration layer around the protein structure, even in predominantly non-aqueous conditions. This preservation of enzymatic activity significantly enhances the potential for industrial applications where extended catalyst lifetime is economically essential [2].
The biocompatibility of [emim]BF₄ with enzymes varies depending on the enzyme class and source, but numerous studies have reported maintained or enhanced activity in IL media compared to conventional organic solvents. This compatibility stems from the IL's ability to preserve the essential water layer around enzymes while providing a favorable microenvironment for substrate binding and catalysis. The anion component appears to play a particularly crucial role in enzyme-IL interactions, with the tetrafluoroborate anion demonstrating relatively low enzyme denaturation potential compared to other anions. This characteristic makes [emim]BF₄ suitable for prolonged enzymatic reactions where maintenance of catalytic activity is essential [1].
Required Materials:
Essential Equipment:
The synthesis of [emim]BF₄ follows a two-step sequential process involving initial quaternization to form the chloride salt followed by anion exchange to produce the final tetrafluoroborate compound [1].
Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([emim]Cl)
Step 2: Anion Exchange to Form [emim]BF₄
The synthesized [emim]BF₄ should be characterized to ensure quality and consistency between batches. Fourier-transform infrared spectroscopy (FT-IR) should show characteristic absorption bands at 3150-3100 cm⁻¹ (C-H stretching of imidazolium ring), 1570 cm⁻¹ (C=N stretching), 1160 cm⁻¹ (C-N stretching), and 1050 cm⁻¹ (B-F stretching). The water content should be determined by Karl Fischer titration and maintained below 0.5% w/w for optimal performance in enzymatic reactions. The product should be stored in a desiccator under anhydrous conditions to prevent moisture absorption, which can alter its properties and performance in enzymatic applications [1].
The enzymatic degradation of nylon-66 represents a promising approach for chemical recycling of polymer waste into valuable monomers. [emim]BF₄ has demonstrated exceptional efficacy in this application, functioning as both reaction medium and catalyst. The degradation process can be accomplished through two primary methodologies: catalytic degradation using N,N-dimethylaminopyridine (DMAP) as a catalyst in [emim]BF₄ medium, and hydrolytic degradation using [emim]BF₄ as a catalyst with aqueous acid or base. Both methods effectively cleave the amide linkages in nylon-66 to regenerate the constituent monomers, hexamethylenediamine and adipic acid, which can be purified and reused for polymer synthesis or other applications [1].
Table 2: Comparison of Nylon-66 Degradation Methods Using EMIM-BF₄
| Parameter | Method 1: Catalytic Degradation | Method 2: Hydrolytic Degradation |
|---|---|---|
| Reaction Scale | 0.5 g waste nylon-66 | 0.5 g waste nylon-66 |
| [emim]BF₄ Function | Solvent/Reaction medium | Catalyst |
| Additional Reagents | DMAP (catalyst) | 5N HCl or 5N NaOH |
| Temperature | 290-300°C | 100-120°C |
| Time | 1 hour | 12-15 hours |
| Pressure | Atmospheric | Atmospheric |
| Monomer Yield | 85-92% | 78-88% |
| Key Steps | Benzoylation, ethyl acetate extraction | Neutralization, benzoylation, extraction |
| Product Isolation | Filtration, extraction, recrystallization | Filtration, extraction, recrystallization |
The following workflow diagram illustrates the key steps in the degradation process:
Diagram 1: Nylon-66 Degradation Workflow Using EMIM-BF₄
Materials Preparation:
Method 1: Catalytic Degradation Procedure
Method 2: Hydrolytic Degradation Procedure
Analytical Monitoring: Monitor the degradation progress by FT-IR spectroscopy, tracking the disappearance of amide bonds (1640 cm⁻¹) and appearance of amine (1550 cm⁻¹) and carboxylic acid (1710 cm⁻¹) functionalities. Determine monomer yields by gravimetric analysis after recrystallization and confirm identity by comparison with authentic standards [1].
Recent investigations have revealed that [emim]BF₄ significantly influences protein aggregation kinetics and fibril morphology in amyloid formation. Studies focusing on lysozyme as a model protein have demonstrated that [emim]BF₄ accelerates the amyloid fibrillization process in a dose-dependent manner. The ionic liquid reduces the lag time for nucleus formation and enhances the elongation rate of fibrils, leading to faster formation of mature amyloid structures. This effect is particularly pronounced at concentrations between 0.5% and 5% (v/v), where [emim]BF₄ reduces the thermal stability of lysozyme, facilitating the partial unfolding necessary for amyloid formation. The resulting fibrils exhibit typical needle-like morphology with variations in the number of intertwining protofilaments, suggesting that [emim]BF₄ influences the hierarchical assembly pathway [2].
The mechanism behind [emim]BF₄'s effect on amyloid formation involves specific interactions between the ionic liquid components and the protein surface. The tetrafluoroborate anion appears to play a crucial role in these interactions, potentially through binding with positively charged residues on the protein surface or disruption of native stabilizing interactions. Interestingly, the pro-fibrillization effect of [emim]BF₄ contrasts with the inhibitory action of other ionic liquids with different anions, highlighting the importance of anion selection in designing ILs for protein-based applications. This concentration-dependent acceleration of amyloid formation makes [emim]BF₄ a valuable tool for studying amyloidogenesis and developing amyloid-based biomaterials [2].
Table 3: Effect of EMIM-BF₄ on Lysozyme Amyloid Fibrillization Kinetics
| IL Concentration (% v/v) | Lag Time (tlag, min) | Half-Time (thalf, min) | Polymerization Rate (kagg, min⁻¹) | Fibril Morphology |
|---|---|---|---|---|
| 0 (Control) | No fibril formation | No fibril formation | No fibril formation | No fibrils |
| 0.5% EMIM-BF₄ | 67.0 ± 1.8 | 107.8 ± 1.4 | 0.049 ± 0.003 | Needle-like, few protofilaments |
| 1% EMIM-BF₄ | 64.8 ± 1.5 | 80.3 ± 0.7 | 0.130 ± 0.010 | Needle-like, moderate protofilaments |
| 5% EMIM-BF₄ | 11.3 ± 1.9 | 18.1 ± 0.8 | 0.290 ± 0.050 | Needle-like, multiple protofilaments |
| 0.5% EMIM-ac | 558.6 ± 4.4 | 613.5 ± 2.2 | 0.036 ± 0.002 | Needle-like, uniform |
| 5% EMIM-ac | 19.8 ± 0.3 | 21.9 ± 0.2 | 0.925 ± 0.100 | Needle-like, uniform |
Materials and Reagents:
Kinetics Monitoring Procedure:
Morphological Characterization:
The following diagram illustrates the amyloid formation pathway influenced by EMIM-BF₄:
Diagram 2: Amyloid Formation Pathway Modulated by EMIM-BF₄
Fourier-Transform Infrared Spectroscopy (FT-IR) provides valuable information about structural changes during enzymatic reactions and polymer degradation. For monitoring nylon-66 degradation, track the disappearance of the amide I band at approximately 1640 cm⁻¹ and the appearance of carboxylic acid (1710 cm⁻¹) and amine (1550 cm⁻¹) bands characteristic of the monomers. Use a resolution of 4 cm⁻¹ and accumulate 32 scans for each spectrum. For protein studies, focus on the amide I region (1600-1700 cm⁻¹) to monitor changes in secondary structure, particularly the shift from α-helix to β-sheet content characteristic of amyloid formation [1].
Fluorescence Spectroscopy with Thioflavin T (ThT) represents the gold standard for monitoring amyloid formation kinetics. Prepare a 20 μM ThT solution in glycine buffer (50 mM, pH 8.5) and mix with protein samples at a 1:10 ratio. Measure fluorescence immediately after mixing using an excitation wavelength of 440 nm and emission wavelength of 485 nm. Use a slit width of 5 nm for both excitation and emission and perform measurements in triplicate for statistical analysis. Ensure consistent temperature control throughout measurements, as ThT fluorescence is temperature-sensitive [2].
High-Performance Liquid Chromatography (HPLC) enables quantification of monomer yields in degradation reactions. For nylon-66 degradation products, use a C18 reverse-phase column with a water-acetonitrile gradient (5-95% acetonitrile over 20 minutes) and UV detection at 254 nm. For amino acids and small peptides, consider pre-column derivatization with o-phthalaldehyde or use of tandem mass spectrometry for enhanced sensitivity. Calibrate with authentic standards to quantify adipic acid and hexamethylenediamine derivatives [1].
Differential Scanning Calorimetry (DSC) provides information about protein thermal stability in the presence of [emim]BF₄. Use a scanning rate of 1°C/min from 20°C to 100°C with protein concentrations of 1-2 mg/mL in appropriate buffer. Determine the melting temperature (Tm) from the peak of the heat capacity curve and compare with controls without IL to assess destabilization effects. Higher scan rates may be used for screening purposes, but slower rates provide more accurate thermodynamic parameters [2].
Effective recovery and recycling of [emim]BF₄ is essential for economic viability and environmental sustainability. Following enzymatic reactions or polymer degradation processes, [emim]BF₄ can be recovered through several methods depending on the specific application:
For Aqueous Systems:
For Non-Aqueous Systems:
Establish rigorous quality control parameters for recycled [emim]BF₄ to ensure consistent performance in subsequent reactions:
Studies have demonstrated that [emim]BF₄ can typically be recycled through at least 5-7 cycles without significant loss of performance in degradation reactions, provided proper purification procedures are implemented between cycles [1].
Low Conversion in Degradation Reactions:
Enzyme Inactivation in IL Media:
Inconsistent Amyloid Kinetics:
Response Surface Methodology provides a systematic approach for optimizing reaction conditions in multi-variable systems. For enzymatic reactions in [emim]BF₄, consider investigating the following factors:
Develop predictive models based on central composite designs to identify optimal conditions and potential interactions between factors. Validate models with confirmatory experiments under predicted optimal conditions [1] [2].
[emim]BF₄ has established itself as a versatile medium and catalyst for diverse applications in non-aqueous enzymology, polymer degradation, and protein manipulation. Its unique properties including low volatility, high thermal stability, and tunable solvation characteristics make it particularly valuable for sustainable chemical processes. The protocols outlined in this application note provide researchers with robust methodologies for implementing [emim]BF₄ in various experimental systems, from industrial polymer recycling to fundamental studies of protein aggregation.
Future developments in this field will likely focus on designer ILs with customized properties for specific applications, including increased enzyme compatibility, enhanced selectivity, and improved recyclability. The integration of [emim]BF₄ with other green technologies such as biocatalysis, flow chemistry, and process intensification represents a promising direction for developing sustainable manufacturing processes across pharmaceutical, materials, and energy sectors.
This compound (EMIMBF4) represents a significant class of imidazolium-based ionic liquids with notable potential for ammonia absorption and separation. As a room-temperature ionic liquid (RTIL), EMIMBF4 exhibits exceptional thermal stability (boiling point >350°C) and remains in liquid form at room temperature (melting point 15°C), making it practically suitable for gas absorption applications across diverse temperature ranges [1] [2]. Its unique physicochemical properties, including high density (1.294 g/mL at 25°C), moderate viscosity (33.8 cP at 25°C), and negligible vapor pressure, distinguish it from conventional volatile organic solvents used for gas capture [2] [3].
The structural tunability of ionic liquids enables strategic modification of their properties to enhance ammonia absorption capacity. Research indicates that the fluorinated anion BF4- contributes significantly to ammonia solubility through hydrogen bonding interactions between ammonia molecules and fluorine atoms [4]. Meanwhile, the imidazolium cation provides additional interaction sites, particularly through the ring hydrogen atoms, which can form favorable contacts with ammonia molecules [5]. This combination of features positions EMIMBF4 as a promising candidate for advanced ammonia capture systems that address challenges associated with traditional aqueous ammonia processes, including high vapor pressure, inefficient separation, and energy-intensive regeneration [4].
Table 1: Fundamental properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular Weight | 197.97 g/mol | - | [2] |
| Melting Point | 15°C | lit. | [1] |
| Boiling Point | >350°C | lit. | [1] |
| Density | 1.294 g/mL | 25°C | [2] |
| Viscosity | 33.8 cP | 25°C | [2] |
| Refractive Index | 1.413 | n20/D | [1] |
| Flash Point | 113°C | closed cup | [1] |
| Water Content | ≤0.5% | as supplied | [1] |
| Purity | ≥98% (HPLC) | - | [1] |
The physical characteristics of EMIMBF4 make it particularly suitable for ammonia absorption applications. Its moderate viscosity facilitates reasonable mass transfer rates while maintaining desirable liquid properties across operational temperature ranges. The ionic liquid exhibits hygroscopic tendencies, requiring proper storage in sealed containers under dry conditions to prevent water absorption that might affect its ammonia capture performance [2] [3]. From a safety perspective, EMIMBF4 carries warning labels with hazard statements H302 (harmful if swallowed) and H411 (toxic to aquatic life with long-lasting effects), necessitating appropriate handling precautions including eyeshields, gloves, and adequate ventilation [1] [3].
EMIMBF4 can be synthesized through several pathways with varying yields:
Purification protocols are critical for achieving high-performance material for ammonia absorption studies. The synthetic product typically requires multiple washing steps with ethyl acetate or other volatile organic solvents to remove residual reactants and impurities [4]. Subsequent drying under vacuum (≤0.5 Pa) at elevated temperatures (60-80°C) for 24-48 hours reduces water content to acceptable levels (<1000 ppm) [2]. The final product quality can be verified using HPLC, NMR spectroscopy, and water content analysis via Karl Fischer titration [1] [4].
Table 2: Ammonia absorption performance in EMIMBF4 under varying conditions
| Temperature (K) | Pressure (bar) | Solubility (Mole Fraction) | Notes | Reference |
|---|---|---|---|---|
| 293.15 | 1.0 | 0.45-0.55 | Estimated from comparable ILs | [4] |
| 293.15 | 5.0 | 0.80-0.90 | Estimated from comparable ILs | [4] |
| 303.15 | 1.0 | 0.35-0.45 | Estimated from comparable ILs | [4] |
| 313.15 | 1.0 | 0.25-0.35 | Estimated from comparable ILs | [4] |
| 298 | 1.0 | ~0.40 | Activity coefficient: 0.5-0.8 | [5] |
The absorption capacity of EMIMBF4 for ammonia demonstrates strong dependence on both temperature and pressure. According to studies on structurally similar imidazolium-based ionic liquids, EMIMBF4 exhibits substantial ammonia solubility, potentially reaching mole fractions exceeding 0.85 at lower temperatures (293.15 K) and higher pressures (5 bar) [4]. The temperature dependence follows expected trends for physical absorption processes, with solubility decreasing as temperature increases due to the exothermic nature of gas dissolution [4]. The negative deviations from Raoult's Law (activity coefficients between 0.5-0.8) indicate favorable thermodynamic interactions between ammonia and the ionic liquid [5].
Table 3: Comparison of ammonia solubility in different ionic liquids at 293.15 K
| Ionic Liquid | Anion | Cation Structure | NH₃ Solubility | Relative Performance | |------------------|-----------|----------------------|---------------------|--------------------------| | [PBIM]BF₄ | BF₄⁻ | 1-pentyl-3-butylimidazolium | 86.1% (5 bar) | Highest | [4] | | [BzBIM]BF₄ | BF₄⁻ | 1-benzyl-3-butylimidazolium | Moderate | Intermediate | [4] | | [EMIM]BF₄ | BF₄⁻ | 1-ethyl-3-methylimidazolium | High | High | [4] | | [EMIM]Tf₂N | Tf₂N⁻ | 1-ethyl-3-methylimidazolium | Moderate | Intermediate | [5] | | [BMIM]PF₆ | PF₆⁻ | 1-butyl-3-methylimidazolium | Moderate | Intermediate | [4] |
The cation and anion structure significantly influences ammonia absorption capacity in imidazolium-based ionic liquids. Research demonstrates that increasing alkyl chain length on the imidazolium cation generally enhances ammonia solubility, as evidenced by the superior performance of [PBIM]BF4 (86.1% absorption at 293.15 K and 5 bar) compared to shorter-chain analogues [4]. Similarly, the nature of the anion plays a crucial role, with fluorinated anions (BF₄⁻, PF₆⁻, Tf₂N⁻) typically exhibiting higher ammonia capacities due to hydrogen bonding interactions between ammonia and fluorine atoms [4]. The presence of functional groups such as benzyl substituents can affect absorption characteristics through steric and electronic modifications of the cation-anion interaction landscape [4].
Diagram 1: Experimental workflow for ammonia absorption capacity measurement in ionic liquids
Essential materials include high-purity EMIMBF4 (≥98%, water content <1000 ppm), anhydrous ammonia gas (99.99%), argon or nitrogen for purging, and calibration standards for analytical verification [4]. The custom-built absorption apparatus typically consists of a high-pressure view cell or equilibrium vessel with pressure-rated windows, precision pressure transducers (0-10 bar range, ±0.01 bar accuracy), temperature control system (circulating bath with ±0.1 K stability), gas introduction system, magnetic stirring mechanism, and sampling ports [4] [5]. Safety equipment including pressure relief valves, ammonia gas sensors, and appropriate ventilation is mandatory.
Ionic Liquid Preparation: Transfer approximately 10-50 mL of EMIMBF4 to the clean, dry equilibrium cell. Apply vacuum (≤0.5 Pa) while heating to 60-80°C for 24-48 hours to remove residual water and volatile impurities [4] [2]
System Degassing: After drying, purge the system with inert gas (argon or nitrogen) and apply vacuum cycles (3-5 repetitions) to remove dissolved gases from the ionic liquid
Temperature Equilibration: Set the thermostat to the desired experimental temperature (typically between 293.15-323.15 K) and allow the ionic liquid to equilibrate for at least 30 minutes after reaching target temperature [4]
Ammonia Introduction: Isolate the equilibrium cell from vacuum and introduce ammonia gas slowly to the desired pressure (1-5 bar range). Record the initial pressure and temperature precisely [4]
Equilibration Process: Engage magnetic stirring at moderate speed (200-400 rpm) to facilitate gas-liquid contact. Monitor pressure decrease until equilibrium is established (typically 2-4 hours, with equilibrium defined as pressure change <0.01 bar over 30 minutes) [4]
Data Collection: Record the final equilibrium pressure. For extended studies, withdraw small samples (50-100 µL) of the ammonia-saturated ionic liquid for subsequent analysis via gravimetric, chromatographic, or spectroscopic methods [4]
Solubility Calculation: Determine the mole fraction of absorbed ammonia using the Peng-Robinson equation of state or similar thermodynamic models, correlating pressure drop with amount absorbed [4] [5]
The primary molecular interactions responsible for ammonia absorption in EMIMBF4 involve a combination of hydrogen bonding and dipole-coulombic interactions. Computational studies using molecular dynamics simulations and density functional theory reveal that ammonia molecules form strong hydrogen bonds with the ring hydrogen atoms of the imidazolium cation, particularly at the C2 position between the two nitrogen atoms [5]. Additionally, ammonia molecules interact with the tetrafluoroborate anion through F···H-N contacts, where fluorine atoms act as hydrogen bond acceptors for ammonia hydrogens [4]. This dual interaction mechanism explains the significantly higher ammonia solubility in EMIMBF4 compared to conventional organic solvents.
The geometry of the cation-anion complex in EMIMBF4 undergoes minimal reorganization during ammonia solvation, resulting in low solvation free energy that thermodynamically favors the absorption process [4]. Energy and radial distribution analyses indicate that ammonia interacts more strongly with the cation than the anion, in contrast to the behavior observed with other gases like CO₂ where anion interactions typically dominate [5]. This unique characteristic suggests that strategies aimed at enhancing ammonia solubility in imidazolium-based ionic liquids should focus on modifying the hydrogen bond donating ability of the cation rather than extensive anion manipulation [5].
FT-IR Spectroscopy: Reveals shifts in B-F stretching vibrations (1000-1100 cm⁻¹) of the BF₄⁻ anion and N-H stretching vibrations (3200-3400 cm⁻¹) of ammonia, indicating hydrogen bonding interactions [4]
NMR Spectroscopy: ¹H NMR shows downfield shifts of imidazolium ring protons, particularly H2, confirming cation-ammonia interactions; ¹¹B and ¹⁹F NMR display minor chemical shift changes for BF₄⁻ anion [4]
Computational Methods: Density functional theory (DFT) calculations provide binding energies, orbital interactions, and solvation free energies; Molecular dynamics simulations reveal diffusion coefficients, radial distribution functions, and liquid structure changes [4] [5]
Thermal Analysis: TGA/DSC measurements show decomposition temperature shifts and phase behavior changes in ammonia-saturated samples compared to pure EMIMBF4 [4]
Gas Sensing Systems: EMIMBF4 has been successfully incorporated into carbon nanotube (CNT) and graphene-based gas sensors for detection of ammonia and carbon dioxide. In these applications, the ionic liquid serves as a gate dielectric material that exhibits high solubility for target gases [6]. When ammonia dissolves in the ionic liquid gate, it modifies the electrostatic potential at the CNT/graphene interface, resulting in measurable changes in device conductivity. These sensors demonstrate excellent selectivity and ppm-level detection capabilities for ammonia, with the additional advantage of low-voltage operation due to the strong gate field generated by the ionic liquid [6].
Electrochemical Systems: EMIMBF4 shows promise in electrolyte formulations for ammonia-based electrochemical processes. The ionic liquid's high ionic conductivity (≈20 mS/cm at 25°C) and wide electrochemical window (∼3.6-4.0 V) make it suitable for electrochemical devices operating in ammonia-rich environments [2] [6]. Research indicates that EMIMBF4-doped gel electrolytes can enhance ionic conductivity while reducing anodic reaction potentials in electrochromic devices, suggesting similar benefits might be achievable in ammonia electrolysis systems for hydrogen production [1].
The regeneration of ammonia-saturated EMIMBF4 can be accomplished through temperature and pressure swing approaches. Laboratory studies indicate that temperature increase to 323.15 K coupled with pressure reduction to vacuum conditions (≤0.1 bar) effectively desorbs >85% of absorbed ammonia from the ionic liquid [4] [7]. The absorption-desorption cycling stability of EMIMBF4 remains consistent over multiple cycles (≥10 cycles demonstrated in laboratory studies) with proper maintenance of dehydration protocols between cycles [4]. For continuous operations, counter-current stripping columns with integrated heating zones can be implemented for large-scale regeneration processes.
This compound demonstrates significant potential as an efficient absorbent for ammonia capture, separation, and sensing applications. Its favorable physicochemical properties, including high thermal stability, negligible vapor pressure, and structural tunability, position it as a viable alternative to conventional ammonia absorption technologies. The protocols outlined in this document provide comprehensive methodologies for evaluating and implementing EMIMBF4 in ammonia-related applications, with particular emphasis on operational parameters that optimize absorption capacity while maintaining practical handling characteristics.
Future development directions should focus on cost reduction strategies through improved synthesis and purification methods, structural modifications to enhance absorption capacity and selectivity, and hybrid material development combining EMIMBF4 with porous supports or functional additives. Additionally, comprehensive toxicity and biodegradability assessments will be essential for large-scale implementation, particularly as environmental considerations continue to drive material selection processes in industrial applications [6].
1-Ethyl-3-methylimidazolium tetrafluoroborate (EMIM-BF₄) is an ionic liquid belonging to the imidazolium family that has gained significant attention in biochemical research due to its unique properties and potential applications in protein science. With a molecular weight of 197.97 g/mol and density of 1.28 g/mL, EMIM-BF₄ exists as a stable liquid at room temperature [1]. Its chemical structure consists of a 1-ethyl-3-methylimidazolium cation and a tetrafluoroborate anion, creating a polar environment that facilitates interactions with biological macromolecules. While EMIM-BF₄ has found applications in various fields including electrolyte additives in lithium-ion batteries and as a solvent for organic compounds [2] [1], its effects on protein systems have recently emerged as a promising area of investigation, particularly in the context of amyloid fibril formation and protein folding stability.
The interest in EMIM-BF₄ as a modulator of protein behavior stems from its specific ionic characteristics. The tetrafluoroborate anion is classified as chaotropic, meaning it can disrupt the structure of water and potentially decrease the stability of native protein conformations [3]. This property positions EMIM-BF₄ as a valuable tool for investigating protein folding pathways and aggregation processes. Recent studies have focused on its effects on lysozyme amyloid aggregation, revealing that EMIM-BF₄ significantly influences both the kinetics of fibril formation and the thermal stability of the protein [3] [2]. Understanding these effects at the molecular level provides insights not only for fundamental protein science but also for potential applications in drug development where protein misfolding and aggregation play a crucial role in disease pathogenesis.
Comprehensive studies on the effect of EMIM-BF₄ on hen egg-white lysozyme have revealed significant alterations in the protein's stability and aggregation behavior. When subjected to amyloid-forming conditions (pH 2.0, 57°C with agitation), lysozyme normally requires an extended lag phase before amyloid fibril formation begins. However, in the presence of EMIM-BF₄, this process is dramatically accelerated in a dose-dependent manner [3]. Research demonstrates that EMIM-BF₄ decreases the thermal transition temperature (Td) of lysozyme, with the magnitude of this destabilization increasing with higher concentrations of the ionic liquid. Differential scanning calorimetry (DSC) measurements further confirmed that the enthalpy change (ΔH) for thermal denaturation is lower in the presence of EMIM-BF₄ compared to both IL-free conditions and in the presence of EMIM-acetate, indicating that less energy is required to unfold the protein [3] [2].
The following table summarizes the key kinetic parameters of lysozyme amyloid aggregation in the presence of varying concentrations of EMIM-BF₄ compared to EMIM-acetate (EMIM-ac):
Table 1: Kinetic Parameters of Lysozyme Amyloid Aggregation in the Presence of EMIM-Based Ionic Liquids
| IL Concentration | IL Type | Lag Time (tlag, min) | Half-Time (thalf, min) | Aggregation Rate (kagg, min⁻¹) |
|---|---|---|---|---|
| 0.5% (v/v) | EMIM-BF₄ | 67.0 ± 1.8 | 107.8 ± 1.4 | 0.049 ± 0.003 |
| 0.5% (v/v) | EMIM-ac | 558.6 ± 4.4 | 613.5 ± 2.2 | 0.036 ± 0.002 |
| 1% (v/v) | EMIM-BF₄ | 64.8 ± 1.5 | 80.3 ± 0.7 | 0.130 ± 0.010 |
| 1% (v/v) | EMIM-ac | 77.2 ± 4.1 | 143.1 ± 1.7 | 0.031 ± 0.003 |
| 5% (v/v) | EMIM-BF₄ | 11.3 ± 1.9 | 18.1 ± 0.8 | 0.290 ± 0.050 |
| 5% (v/v) | EMIM-ac | 19.8 ± 0.3 | 21.9 ± 0.2 | 0.925 ± 0.100 |
The data reveal that EMIM-BF₄ has a more pronounced effect on accelerating amyloid aggregation compared to EMIM-acetate across all concentrations tested. This is particularly evident at the lowest concentration (0.5%), where EMIM-BF₄ reduces the lag time by nearly 90% compared to EMIM-acetate. The aggregation rate (kagg) also shows a substantial increase with higher concentrations of EMIM-BF₄, indicating that both the nucleation and elongation phases of amyloid formation are enhanced by this ionic liquid [3].
Beyond the kinetic effects, EMIM-BF₄ also influences the structural properties and morphology of the resulting amyloid fibrils. Analysis by atomic force microscopy (AFM) with statistical image analysis revealed that while both EMIM-BF₄ and EMIM-acetate induce the formation of fibrils with typical needle-like morphology, EMIM-BF₄ produces fibrils with greater morphological variability [3]. These fibrils consist of a different number of intertwining protofilaments, suggesting that EMIM-BF₄ affects the hierarchical assembly process of fibril formation. Secondary structure analysis indicates that fibrils formed in the presence of 1% EMIM-BF₄ have slightly lower content of β-sheet conformations (within 3-4% difference) and higher content of α-helix and β-turns compared to those formed with EMIM-acetate [2]. This structural difference correlates with the observed morphological variations and suggests that EMIM-BF₄ may facilitate amyloid formation through distinct molecular interactions.
The proposed mechanism for the enhanced fibril formation in the presence of EMIM-BF₄ involves specific interactions between the ionic liquid and the protein surface. The chaotropic tetrafluoroborate anion appears to interact more effectively with the protein surface compared to the kosmotropic acetate anion of EMIM-ac, potentially affecting protein hydration and facilitating hydrophobic interactions that drive amyloid assembly [3] [2]. Docking calculations support that while EMIM-acetate interacts locally with the β-domain loop and C-helix of lysozyme via hydrogen bonding and van der Waals interactions, EMIM-BF₄ exhibits different interaction patterns that may be responsible for its more prominent effects on both thermal destabilization and aggregation enhancement.
The Thioflavin T (ThT) fluorescence assay is a widely used method for monitoring the kinetics of amyloid fibril formation. ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. This protocol describes the procedure for utilizing the ThT assay to quantify the effects of EMIM-BF₄ on lysozyme amyloid aggregation kinetics, based on methodologies described in the literature [3]. The restriction of free rotations of benzylamine and benzothiazole rings of ThT upon binding with amyloid fibrils leads to a significant increase in fluorescence signal, which can be monitored over time to track the aggregation process.
Sample Preparation:
Reaction Mixture Assembly:
Fluorescence Measurement:
Data Analysis:
Figure 1: Experimental Workflow for ThT Fluorescence Assay
Differential scanning calorimetry (DSC) is a powerful technique for studying the thermal stability of proteins by directly measuring the heat changes associated with thermal denaturation. This protocol describes the use of DSC to evaluate the effect of EMIM-BF₄ on lysozyme thermal stability, providing quantitative data on transition temperatures (Td) and enthalpy changes (ΔH) of unfolding [3] [2]. The technique allows for the determination of how EMIM-BF₄ affects the energy required to unfold lysozyme, which correlates with its potential to promote amyloid formation by partially destabilizing the native structure.
Sample Preparation:
Instrument Preparation:
DSC Measurement:
Data Analysis:
Table 2: Expected DSC Results for Lysozyme with EMIM-BF₄
| EMIM-BF₄ Concentration | Transition Temperature (Td) | Enthalpy Change (ΔH) | Interpretation |
|---|---|---|---|
| 0% (control) | ~72.5°C | Reference value | Native stability |
| 0.5% (v/v) | Decreased by 2-4°C | 10-15% decrease | Moderate destabilization |
| 1% (v/v) | Decreased by 5-7°C | 20-25% decrease | Significant destabilization |
| 5% (v/v) | Decreased by 8-12°C | 30-40% decrease | Substantial destabilization |
Atomic force microscopy (AFM) provides high-resolution imaging of amyloid fibril morphology at the nanoscale level. This protocol describes the procedure for characterizing the structural features of lysozyme amyloid fibrils formed in the presence of EMIM-BF₄, including quantitative analysis of fibril dimensions and polymorphism [3]. AFM enables the visualization of fibril height, length, and the arrangement of protofilaments, which is crucial for understanding how EMIM-BF₄ influences the hierarchical assembly of amyloid structures.
Sample Preparation for AFM:
AFM Imaging:
Image Analysis and Statistical Processing:
Data Interpretation:
Figure 2: AFM Image Analysis Workflow for Fibril Morphology
When designing experiments to investigate the effects of EMIM-BF₄ on protein folding stability, several critical factors must be considered to ensure reliable and reproducible results. First, researchers should note that the concentration range of 0.5-5% (v/v) EMIM-BF₄ has been demonstrated to produce significant effects on lysozyme stability and aggregation kinetics, with the magnitude of effect being dose-dependent [3]. Below 0.5%, the accelerating effect on amyloid formation may be negligible, while concentrations above 5% might cause excessive destabilization that could lead to non-specific aggregation rather than structured amyloid formation. It is also essential to include appropriate controls, including IL-free samples and samples with kosmotropic ionic liquids such as EMIM-acetate for comparative analysis.
Another crucial consideration is the buffer composition and pH. The studies referenced here were conducted at pH 2.0 using glycine-HCl buffer, which creates conditions favorable for partial protein destabilization and amyloid formation [3]. Researchers should be aware that the effects of EMIM-BF₄ may vary at different pH values or in different buffer systems due to changes in protein charge state and stability. Additionally, the purity of EMIM-BF₄ is critical, as impurities or varying water content can significantly affect experimental outcomes. The ionic liquid should be stored in a desiccator to minimize water absorption, and purity should be verified prior to use [1]. For studies requiring exact concentration control, the water content of EMIM-BF₄ should be determined by Karl Fischer titration.
Several technical challenges may arise when working with EMIM-BF₄ in protein folding studies. One common issue is inconsistent aggregation kinetics between experimental replicates. This can often be addressed by ensuring precise temperature control (±0.2°C) during incubation, as amyloid formation is highly temperature-sensitive. Additionally, thorough degassing of solutions and minimizing the formation of air bubbles during plate loading can improve reproducibility in ThT assays. If abnormal kinetic curves are observed (e.g., lacking sigmoidal shape), verifying the freshness of ThT stock solutions and protecting them from light exposure may resolve the issue.
Another potential challenge involves the interpretation of DSC results when working with EMIM-BF₄. The ionic liquid may contribute to baseline shifts or noise in thermograms due to its ionic properties. To address this, ensure exact buffer matching between sample and reference solutions by dialysis or desalting columns, and run multiple baseline scans to establish stability. If transition peaks appear broad or poorly defined, increasing the protein concentration (up to 2 mg/mL) or reducing scan rate (to 0.5°C/min) may improve signal quality. For AFM studies, uneven fibril distribution on mica surfaces can be optimized by adjusting the adsorption time and dilution factor of fibril samples, and including a brief incubation with divalent cations such as Mg²⁺ to improve adhesion.
Proper interpretation of experimental data requires understanding the relationship between the different measurements. The decrease in thermal stability observed by DSC correlates with the accelerated aggregation kinetics measured by ThT fluorescence, as partial destabilization of the native state facilitates the formation of aggregation-prone species [3]. However, researchers should note that the magnitude of thermal destabilization does not always directly predict the extent of aggregation acceleration, as different ionic liquids may affect distinct steps in the aggregation pathway. The morphological diversity observed by AFM for fibrils formed in the presence of EMIM-BF₄ suggests that this ionic liquid influences the hierarchical assembly process, potentially by affecting the hydrophobic interactions that drive protofilament association [3] [2].
When comparing results across different experimental systems, it is important to consider that the effects of EMIM-BF₄ may be protein-specific. While the studies referenced here focused on lysozyme, other proteins with different structural characteristics or amino acid compositions may respond differently to EMIM-BF₄ exposure. Researchers applying these protocols to other protein systems should perform preliminary concentration-ranging studies to establish appropriate conditions. Additionally, the molecular insights gained from these experiments can inform broader understanding of protein folding diseases and potential therapeutic strategies that target specific stages of the aggregation process.
The application notes and protocols presented here provide a comprehensive framework for investigating the effects of this compound (EMIM-BF₄) on protein folding stability and amyloid aggregation. The experimental data demonstrate that EMIM-BF₄ significantly accelerates lysozyme amyloid formation in a dose-dependent manner while decreasing the thermal stability of the native protein structure. These effects are more pronounced than those observed with the kosmotropic ionic liquid EMIM-acetate, highlighting the importance of anion selection in modulating protein behavior. The detailed protocols for ThT fluorescence assays, differential scanning calorimetry, and atomic force microscopy provide researchers with robust methodologies for quantifying these effects and characterizing the resulting amyloid structures.
The insights gained from these studies extend beyond fundamental protein science to potential applications in drug development and biotechnology. Understanding how specific ionic liquids influence protein folding pathways may contribute to the development of therapeutic strategies for amyloid diseases such as Alzheimer's and Parkinson's disease. Furthermore, the ability to control amyloid formation and morphology has implications for the emerging field of amyloid-based biomaterials, which exploit the unique mechanical and chemical properties of amyloid fibrils. As research in this area advances, the protocols and application notes provided here will serve as a valuable resource for scientists exploring the complex interplay between ionic liquids and protein folding stability.
Q1: Why is high viscosity a problem in experiments with EMIM-BF4? High viscosity can severely limit mass transfer. It reduces diffusion rates, impedes efficient mixing, and can slow down reaction kinetics. In catalytic systems, this means reactants cannot reach active sites quickly, and products cannot diffuse away, leading to lower overall yields and efficiency [1].
Q2: What are the most common and effective methods to reduce viscosity? The two primary methods are:
Q3: How does adding water affect the physical properties of EMIM-BF4? Adding water reduces viscosity and increases the electrical conductivity of the EMIM-BF4 mixture. However, the effect is not linear. There is an optimal balance, as adding too much water can dilute reactants and negatively impact other properties, such as the solubility of CO2 or other gases [1] [2].
The table below summarizes quantitative data on how water content affects the physical properties and performance of an EMIM-BF4 based system, specifically in the context of photocatalytic CO2 reduction [1] [2].
| Water Content (vol%) | Viscosity Trend | Conductivity Trend | CO Production (μmol) | H₂ Production (μmol) |
|---|---|---|---|---|
| 0% | Highest | Lower | 11.2 | 5.6 |
| 10% | Significantly Reduced | Increased | 31.8 | Data Not Specified |
| 50% (Approx. 1:1 ratio) | Reduced | Higher | 3.1 | Higher |
Note: The data above is from a specific experimental setup using CdS as a photocatalyst and a Co-bipyridine complex as a cocatalyst. The optimal point may vary for your specific application.
Based on this data and general principles, here are key strategies to overcome mass transfer limitations:
Here is a methodology you can adapt to quantitatively assess and optimize the viscosity in your EMIM-BF4 system.
Objective: To determine the effect of water content and temperature on the apparent viscosity and performance of a reaction in EMIM-BF4.
Materials:
Procedure:
Visual Workflow: The following diagram outlines the logical decision process for diagnosing and resolving viscosity-related mass transfer issues.
This real-world example illustrates the successful application of these principles. A study on photocatalytic CO2 reduction used a system of CdS (photocatalyst) and a Co-bipyridine complex (cocatalyst) in a mixture of EMIM-BF4, triethanolamine (TEOA), and water [1] [2].
The electrochemical stability of EMIMBF4 is not fixed; it is significantly influenced by its application context, such as use as a co-salt, an additive, or within a polymer matrix. The table below summarizes key performance data from recent studies.
| Application Context | Reported Stability Window | Key Optimization Factor | Performance Outcome | Citation |
|---|---|---|---|---|
| Supercapacitor Co-salt | ~5.5 V | Used at 7 wt% in 1 M TEABF4/PC electrolyte | Enhanced cycling stability at 3.5 V; 97.5% capacitance retention after 10,000 cycles | [1] |
| Polymer Gel Electrolyte (PGE) | ~3.5 V | High content of EMIMBF4 in PVdF-HFP/TEGDME matrix | Achieved high ionic conductivity of ~2.36 × 10⁻² S cm⁻¹ at room temperature | [2] |
| LIB Additive | Oxidizes at ~3.5 V (vs. Li/Li⁺) | Used at 1 wt% in carbonate-based electrolyte | Facilitated formation of a stable, low-impedance SEI, improving low-temperature performance | [3] [4] |
Here are methodologies for key applications to help you integrate and test EMIMBF4 in your systems.
This protocol is adapted from a study that used EMIMBF4 to widen the operating voltage of a supercapacitor [1].
This method outlines the creation of a highly conductive potassium-ion PGE [2].
Here are answers to frequently asked questions that may arise during your experiments.
Q1: The ionic conductivity of my EMIMBF4-based gel electrolyte is lower than expected. What could be the cause?
Q2: I am concerned about the anodic stability of EMIMBF4 in high-voltage lithium-ion battery applications. How can I mitigate this?
Q3: The viscosity of my EMIMBF4-containing electrolyte is high, limiting ion mobility. What can I do?
This diagram outlines the decision-making process for optimizing your EMIMBF4-based system.
The provided workflow illustrates a systematic approach to optimizing your system. The core principle is to first define your application, which dictates the role and concentration of EMIMBF4 [2] [3] [1]. After formulating the electrolyte based on this strategy, characterization via techniques like Electrochemical Impedance Spectroscopy (EIS) for conductivity and Linear Sweep Voltammetry (LSV) for stability is crucial [2]. The process is iterative; use the data to fine-tune concentrations and compositions until the target performance is met.
1. What is the primary function of EMIM-BF4 in a graphite anode system? EMIM-BF4 (1-Ethyl-3-methylimidazolium tetrafluoroborate) is an ionic liquid that functions as a functional electrolyte additive. Its primary role is to improve battery performance, especially at low temperatures. It achieves this by being oxidized prior to the base electrolyte, thereby participating in the formation of a more stable and lower-impedance Solid-Electrolyte Interphase (SEI) on the surfaces of both the anode and cathode [1].
2. How does EMIM-BF4 improve low-temperature performance? Research on NCM523/Graphite batteries shows that EMIM-BF4 significantly enhances performance in cold environments. The table below summarizes the key improvements observed with a 1% EMIM-BF4 additive [1].
| Performance Metric | Without EMIM-BF4 | With 1% EMIM-BF4 |
|---|---|---|
| Capacity Retention (-10°C, 150 cycles) | 82.3% | 93.8% |
| Discharge Capacity at -30°C | Baseline (e.g., 100 mAh/g) | Nearly doubled |
| Capacity Retention (25°C, 400 cycles) | 80.3% | 85.9% |
| Ionic Conductivity (0°C to -40°C) | Lower | Positively influenced |
The additive helps construct a stable low-impedance SEI, which facilitates better lithium-ion transport at temperatures where ionic conductivity typically drops [1].
This guide addresses potential issues and explores the mechanism of EMIM-BF4.
Issue: Unstable SEI formation and poor cycling at low temperatures
The diagram below illustrates this protective mechanism.
Here is a methodology for testing the effectiveness of EMIM-BF4 as an additive, based on the literature [1].
Objective: To evaluate the effect of EMIM-BF4 additive on the cycling performance and SEI formation in NCM523/Graphite full cells.
1. Electrolyte Preparation:
2. Cell Assembly:
3. Electrochemical Testing:
4. Post-Mortem Analysis:
Ionic liquids (ILs) like EMIM-BF₄ are effective modulators of amyloid aggregation. The table below summarizes its dose-dependent effects on lysozyme [1] [2].
| EMIM-BF₄ Concentration (% v/v) | Lag Time (tlag, min) | Half-Time of Aggregation (thalf, min) | Polymerization Rate Constant (kagg, min⁻¹) |
|---|---|---|---|
| 0 (Control) | No fibrils formed (up to 13 hours) | No fibrils formed (up to 13 hours) | No fibrils formed (up to 13 hours) |
| 0.5% | 67.0 ± 1.8 | 107.8 ± 1.4 | 0.049 ± 0.003 |
| 1% | 64.8 ± 1.5 | 80.3 ± 0.7 | 0.130 ± 0.010 |
| 5% | 11.3 ± 1.9 | 18.1 ± 0.8 | 0.290 ± 0.050 |
Key Effects:
Q1: Why is my amyloid aggregation kinetics slower or faster than expected?
tlag of ~67 minutes; for 5% (v/v), tlag drops to ~11 minutes [1].Q2: Why is there high variability in the morphology of the amyloid fibrils I produce?
Q3: My thermal denaturation data shows lower stability for lysozyme with EMIM-BF₄. Is this normal?
Here is a generalized workflow for conducting these experiments, synthesized from the research materials.
1. Kinetics of Aggregation via Thioflavin T (ThT) Assay [1]
tlag), half-time of aggregation (thalf), and polymerization rate constant (kagg).2. Morphology Analysis via Atomic Force Microscopy (AFM) [1]
3. Thermal Stability via Differential Scanning Calorimetry (DSC) [1]
The following diagram illustrates how EMIM-BF₄ is thought to promote amyloid aggregation.
| Property | Value / Observation | Conditions / Notes | Source | | :--- | :--- | :--- | :--- | | Thermal Decomposition Temperature | Up to 350°C | Onset point; property maintained at high temperatures [1]. | | Stability in High-Temp Reactions | 290-300°C for 1 hour | Used as a solvent for nylon-66 degradation; IL was successfully regenerated [2]. | | Stability with Proteins | Prevents unfolding & aggregation | Maintained protein activity at higher temperatures than without IL [3]. | | Photodissociation Threshold | Appearance energies: 7.4 eV - 9.4 eV | Corresponds to Vacuum Ultraviolet light; no significant thermal decomposition observed [4]. |
Based on the gathered information, here are guidelines for handling EMIM-BF4.
Here are some potential issues and suggested actions.
| Issue | Possible Reason | Suggested Action |
|---|---|---|
| Unexpected Decomposition | Temperature exceeded stability limit. | Verify process temperature does not exceed 350°C. Review heating equipment calibration. |
| Discoloration (e.g., to yellow) | Impurities or initial thermal degradation. | Source high-purity IL (>97%-98% [5] [1]). Ensure proper storage conditions to avoid contamination. |
| Poor Reaction Efficiency | IL may have degraded from previous use or improper handling. | Regenerate or purify the ionic liquid before reuse [2]. |
For researchers designing experiments, the diagram below outlines a general workflow to assess the thermal stability of EMIM-BF4 under specific conditions.
The choice of recovery method depends on your specific solution matrix and contamination type. The following table summarizes the primary techniques available.
| Method | Principle | Best for Removing/Recovering from... | Key Considerations |
|---|---|---|---|
| Distillation [1] | Differences in volatility | Volatile organic solvents or water [1] | Ideal for separating volatile products; often used as a final purification step. |
| Solvent Extraction [1] [2] | Differential solubility in two immiscible phases | Non-polar organic contaminants or specific products (e.g., monomers) [2] | Common and relatively simple; choice of extraction solvent is critical. |
| Adsorption [1] | Adhesion of contaminants to a solid surface | Trace impurities from aqueous streams [1] | Effective for purification; the adsorbent may need regeneration. |
| Membrane Separation [1] | Size and charge-based exclusion | Contaminants from aqueous or organic solutions [1] | Can be energy-efficient; membrane fouling can be an issue. |
| Aqueous Two-Phase Extraction [1] | Separation into two immiscible aqueous phases | Biomolecules or specific solutes [1] | Useful for systems where traditional organic solvents are undesirable. |
| Crystallization [1] | Differential solubility at varying temperatures | ILs from solutions with lower solubility [1] | Can yield high-purity IL; requires careful control of temperature. |
| Chemical Degradation [3] | Complete destruction of the IL molecule | Highly contaminated or waste streams where recycling is not feasible [3] | Not a recovery method, but an option for treating waste; uses micro-electrolysis. |
This method is applicable when [emim]BF4 is used as a solvent or catalyst in reactions like the degradation of nylon-66, and you need to separate it from monomers like adipic acid [2].
This is a common final step to remove low-boiling-point impurities and obtain a pure, dry ionic liquid [1].
If [emim]BF4 is heavily contaminated and cannot be economically recycled, this method describes its degradation in wastewater [3].
The following diagram outlines the general decision-making workflow for selecting and applying these methods.
Q1: What is the most effective way to remove water from recovered [emim]BF4? Vacuum distillation is the most effective and common method. Due to its very high boiling point (>350°C), [emim]BF4 remains stable while water and other volatile solvents are easily removed under reduced pressure [4] [1].
Q2: Can [emim]BF4 be recovered after being used in electrochemical applications, like in a gel polymer electrolyte? Yes, but the process is more complex. Recovery from a solid polymer matrix would first require a step to dissolve or break down the polymer network to liberate the IL. Subsequently, a combination of methods like solvent extraction and distillation would be necessary [5].
Q3: My recovered [emim]BF4 has changed color. Does this indicate degradation? A color change (e.g., to yellow) can indicate the formation of decomposition products or impurities [6]. It is recommended to analyze the recovered liquid using techniques like HPLC or NMR to check its purity before reuse in sensitive applications.
Q4: What safety precautions should I take during these procedures? While [emim]BF4 is non-volatile, it requires standard chemical handling precautions. Use personal protective equipment (PPE) including gloves and eyeshields [4]. It is hygroscopic, so should be stored and handled in a dry environment to prevent water absorption [7]. Note that it is classified as a combustible liquid [4].
Karl Fischer (KF) titration is a highly specific method for determining water content based on a redox reaction where iodine is consumed stoichiometrically by water [1] [2]. There are two primary techniques:
| Feature | Volumetric Titration | Coulometric Titration |
|---|---|---|
| Principle | Iodine is added via a titrant solution [1] [3]. | Iodine is generated electrochemically within the cell [1] [4]. |
| Best For | Moderate to high water content (~0.01% to 100%) [3]. | Very low or trace water content (~1 ppm to 0.1%) [1] [3]. |
| Sample Water | Typically > 1 mg [2]. | Typically < 1 mg [2]. |
For a new substance like EMIM-BF4, a coulometric method is generally the best first choice for detecting trace moisture, but you may need to validate which method gives more accurate and reproducible results for your specific application.
The diagram below outlines a general workflow for KF titration preparation and measurement. You will need to adapt the "Sample Analysis" steps for EMIM-BF4.
Many common problems in KF titration are related to environmental conditions and sample handling. The table below lists frequent issues and their solutions.
| Problem | Potential Causes | Solutions & Troubleshooting Steps |
|---|---|---|
| High Drift Value [5] | Ambient humidity, leaking seals, volatile solvents, slow system equilibration. | Check seals and drying tubes; ensure stable lab temperature; use automated drift control if available. |
| Endpoint Overshoot [5] | Sensor response lag, overly aggressive titrant dosing. | Use instrument with real-time dosing adjustment; ensure efficient stirring for homogenous mixing. |
| Dragging Endpoint / No Clear Endpoint | Side reactions with sample (e.g., from strong bases) [6], incorrect pH. | Buffer the working medium with salicylic or benzoic acid [6]; ensure optimal pH (5.5-8) [1] [3]. | | Inaccurate / Erratic Results | Sample absorbs moisture from air during weighing, water not fully released from sample. | Use tight-sealing vials; minimize sample exposure to air; for solids, consider an oven attachment [2]. | | Low Recovery | Water trapped in sample matrix, not fully accessible to reagent. | Optimize dissolution; use a more suitable solvent; for challenging solids, employ an oven attachment [2]. |
Since specific data for EMIM-BF4 is unavailable, you will need to establish a validated method. Focus on these parameters:
The effect of EMIM-BF4 on lysozyme amyloid fibrillization is strongly concentration-dependent. The table below summarizes key kinetic parameters determined by Thioflavin T (ThT) fluorescence assays [1].
| EMIM-BF4 Concentration (% v/v) | Lag Time (tlag, minutes) | Half-Time of Aggregation (thalf, minutes) | Polymerization Rate Constant (kagg, min⁻¹) |
|---|---|---|---|
| 0.5% | 67.0 ± 1.8 | 107.8 ± 1.4 | 0.049 ± 0.003 |
| 1% | 64.8 ± 1.5 | 80.3 ± 0.7 | 0.130 ± 0.010 |
| 5% | 11.3 ± 1.9 | 18.1 ± 0.8 | 0.290 ± 0.050 |
Source: [1]
The following workflow outlines the key steps for conducting a fibrillization experiment using EMIM-BF4, based on established methodologies [1] [3].
Validating your fibrils is critical for interpreting results. Use these techniques for comprehensive characterization [1] [4]:
Here are answers to frequently asked questions about electrode material compatibility and corrosion inhibition with EMIM-BF4.
| Question | Answer & Key Data | Relevant Experimental Conditions |
|---|---|---|
| Which common electrode materials are compatible with EMIM-BF4? | Carbon-based materials (carbon nanotubes, glassy carbon, activated carbon) show good electrochemical stability and are widely used. [1] [2] [3] Copper electrodes coated with activated carbon have been successfully used in supercapacitors. [1] [3] | Supercapacitors with carbon-coated copper electrodes operated stably for 10,000 cycles. [1] [3] |
| Can EMIM-BF4 be used to inhibit corrosion? | Yes, it functions as an effective corrosion inhibitor. In one study, a 3% by weight addition reduced the corrosion rate of Carbon Steel 1020 to 0.22 mils per year (mpy), showcasing over 50% reduction capability. [4] [5] | Tested in aqueous monoethanolamine systems for CO₂ capture, with CO₂ loading and oxygen presence influencing the rate. [4] [5] |
| What is a major advantage of using ionic liquids like EMIM-BF4 over traditional solvents? | They exhibit high thermal stability and negligible vapor pressure, making them non-volatile and suitable for high-temperature processes or applications requiring stable solvents. [6] [7] | This is a general property of ionic liquids, making them attractive as "green" solvents and for use in electrochemical devices. [6] |
| How does adding EMIM-BF4 to a solid electrolyte improve performance? | Adding ~6 wt% EMIM-BF4 to a ceramic electrolyte (LLTO) increased its ionic conductivity by nearly three orders of magnitude (to ~10⁻³ S cm⁻¹). [1] [3] |
The composite was used in solid-state supercapacitors, enhancing ionic movement and electrode compatibility. [1] [3] |
To diagnose compatibility issues or validate EMIM-BF4 in your system, you can adapt the following established experimental methodologies.
This protocol is based on the study that demonstrated EMIM-BF4's effectiveness in protecting carbon steel. [4] [5]
EMIM-BF4 at a concentration of 3% by weight to the testing medium.This protocol outlines the synthesis of a composite electrolyte for use in solid-state energy storage devices. [3]
Li₀.₃₄La₀.₅₁TiO₃ (LLTO) using a sol-gel route. The precursors (LiNO₃, La(NO₃)₃·6H₂O) are dissolved in ethylene glycol monomethyl ether, followed by the addition of titanium(IV) butoxide and acetylacetone. The resulting gel is calcined at 900°C for 6 hours to obtain a white LLTO powder. [3]EMIM-BF4 ionic liquid in a planetary ball mill for about 1 hour. The optimal performance was achieved with an ionic liquid content of approximately 6 wt%. [3]The following diagram maps out a logical process to troubleshoot and resolve common compatibility problems when working with EMIM-BF4.
EMIM-BF4. [2]EMIM-BF4 as a solvent or electrolyte. In systems prone to corrosion, especially in the presence of CO₂, it can be strategically added in small amounts (e.g., 3%) to significantly protect steel surfaces. [4] [5]EMIM-BF4 (around 6%) into ceramic electrolytes can lead to dramatic performance improvements. [1] [3]
Understanding the fundamental properties of EMIM-BF4 is crucial for experiment design and troubleshooting. Key data is summarized in the table below.
| Property | Value / Description | Citation |
|---|---|---|
| Purity | ≥98% (HPLC); ≥97.0% (N) | [1] [2] |
| Appearance | Liquid; Yellow liquid (commercial grade) | [1] [2] |
| Density | 1.294 g/mL at 25 °C | [1] |
| Melting Point (mp) | 15 °C | [1] |
| Boiling Point (bp) | >350 °C | [1] |
| Refractive Index | n20/D 1.413 | [1] |
| Water Content | ≤0.5% (water) | [1] |
| Flash Point | 113 °C (closed cup) | [1] |
| SMILES | FB-(F)F.CCn1ccn+c1 | [1] |
Here are solutions to common experimental issues researchers face when working with EMIM-BF4.
Q1: Why is my EMIM-BF4 sample causing unexpected phase separation or precipitation in my polymer gel electrolyte?
Q2: How can I enhance the ionic conductivity of my polymer gel electrolyte using EMIM-BF4?
Q3: My synthesized EMIM-BF4 has a yellowish color. Does this indicate an impurity?
Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF₄)
This two-step metathesis process is a standard and effective method for synthesizing this ionic liquid [5].
Key Steps:
Protocol 2: Application in Polymer Gel Electrolyte for Enhanced Conductivity
This protocol is adapted from recent research on potassium-ion conducting electrolytes [4].
Key Steps:
The following tables summarize the key experimental findings, showing that both ionic liquids promote fibril formation in a dose-dependent manner but with differing efficiencies.
| Ionic Liquid | Concentration (% v/v) | Lag Time, tlag (min) | Half-Time, thalf (min) | Polymerization Rate Constant, kagg (min⁻¹) |
|---|---|---|---|---|
| EMIM-BF4 | 0.5 | 67.0 ± 1.8 | 107.8 ± 1.4 | 0.049 ± 0.003 |
| 1.0 | 64.8 ± 1.5 | 80.3 ± 0.7 | 0.130 ± 0.010 | |
| 5.0 | 11.3 ± 1.9 | 18.1 ± 0.8 | 0.290 ± 0.050 | |
| EMIM-Ac | 0.5 | 558.6 ± 4.4 | 613.5 ± 2.2 | 0.036 ± 0.002 |
| 1.0 | 77.2 ± 4.1 | 143.1 ± 1.7 | 0.031 ± 0.003 | |
| 5.0 | 19.8 ± 0.3 | 21.9 ± 0.2 | 0.925 ± 0.100 | |
| Control (No IL) | - | No fibrils formed within 13 hours [1] |
| Parameter | EMIM-BF4 | EMIM-Ac |
|---|---|---|
| Overall Efficacy | More prominent fibrillization accelerator [1] | Effective, but less potent than EMIM-BF4 [1] |
| Thermal Stability | Decreases lysozyme thermal stability dose-dependently; requires less energy for denaturation (lower ΔH) [1] [2] | Decreases thermal stability, but effect is slightly weaker; higher ΔH than EMIM-BF4 [1] [2] |
| Fibril Morphology | Induces higher variability; fibrils consist of different numbers of intertwining protofilaments [1] [2] | Induces fibrils with typical needle-like morphology [1] [2] |
| Proposed Mechanism | Affects protein hydration and facilitates hydrophobic interactions [2] | Acetate anion interacts with β-domain loop and C-helix via H-bonding and van der Waals forces [1] [2] |
The comparative data was generated using a set of established biophysical techniques. The workflow below outlines the key experimental steps.
The core methodologies used to generate the data in the tables are as follows:
Thioflavin T (ThT) Fluorescence Kinetics Assay
Atomic Force Microscopy (AFM)
Differential Scanning Calorimetry (DSC)
The data suggests that the choice between EMIM-BF4 and EMIM-ac depends on your experimental goals.
The different effects are attributed to the distinct anions: the chaotropic BF₄⁻ anion likely operates by affecting the protein's hydration shell and promoting hydrophobic interactions, while the kosmotropic Ac⁻ (acetate) anion interacts more specifically via hydrogen bonding with certain protein loops [1] [2].
| Ionic Liquid (IL) | Chemical Class | General Effect on Protein Stability | Example Effects on Specific Proteins |
|---|---|---|---|
| 1-Ethyl-3-methylimidazolium tetrafluoroborate (EMIM-BF4) | Aprotic (Imidazolium) | Generally Destabilizing | • Lysozyme: Significantly accelerates amyloid fibril formation; decreases thermal stability [1] [2]. |
| 1-Ethyl-3-methylimidazolium Acetate (EMIM-Ac) | Aprotic (Imidazolium) | Generally Destabilizing | • Lysozyme: Accelerates amyloid fibrillization, though less prominently than EMIM-BF4 [1]. |
| 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]) | Aprotic (Imidazolium) | Variable / Destabilizing | • Stem Bromelain & Lysozyme: Can cause destabilization and unfolding [3]. • Lysozyme Crystals: Can have a stabilizing effect in certain contexts [3]. | | Choline Dihydrogen Phosphate ([Chol][DHP]) | Protic (Ammonium) | Strongly Stabilizing | • Trastuzumab (mAb): Increased melting temperature by over 21°C [4]. • Cytochrome c & Lysozyme: Marked stability enhancement [3]. | | Choline Chloride ([Chol][Cl]) | Protic (Ammonium) | Stabilizing | • α-Chymotrypsin (CT): Shows a strong stabilizing effect [3]. | | Triethylammonium Acetate (TEAA) | Protic (Ammonium) | Strongly Stabilizing | • α-Chymotrypsin (CT): Shows a strong stabilizing effect [3]. | | Ethylammonium Nitrate (EAN) | Protic (Ammonium) | Variable | • Lysozyme: Can stabilize against irreversible thermal denaturation and help refold aggregated protein [5]. • Lysozyme & Cytochrome c: Can also have a destabilizing effect under other conditions [3]. |
The comparative effects are supported by specific experimental data, particularly for EMIM-BF4.
The following diagram illustrates the contrasting mechanisms of destabilizing and stabilizing ILs based on current research insights.
The table below summarizes the key differences between [EMIM][BF₄] and [EMIM][OTf] based on experimental data.
| Property / Application | [EMIM][BF₄] | [EMIM][OTf] | Key Findings & Experimental Context |
|---|---|---|---|
| Net Affinity in Water [1] | Lower | Moderate | Ranking of affinity in aqueous solutions: [EMIM]I > [EMIM][OTf] > [EMIM][BF₄]. Determined by vapor pressure measurements and analysis of excess chemical potentials. |
| Anion Character [1] | Strongly Hydrophobic | Amphiphilic | Based on intermolecular interaction studies. [EMIM]+ cation is considered modestly amphiphilic. |
| Electroanalytical Performance [2] | Superior | Less Effective | Used as electrolytes for determining 2-furaldehyde. Detection Limit: [EMIM][BF₄]: 1.4 μg g⁻¹; [BMIM][OTf]: 19.0 μg g⁻¹. Method: Differential Pulse Voltammetry at a Glassy Carbon Electrode. |
| Viscosity [3] | Lower | Higher | Viscosity decreases exponentially with temperature for both. [EMIM][BF₄] generally exhibits lower viscosity than [BMIM][OTf] (a longer-chain analogue). |
| Thermal Stability [3] | Good | Good (Lower than [BMPyrr][NTf₂]) | Both are stable over a wide temperature range, though specific decomposition temperatures for this pair are not directly compared. [BMPyrr][NTf₂] was the most stable (up to 340°C) in the study. |
| Electrochemical Window [3] | Wide (~4-6 V) | Wide (~4-6 V) | Both ILs provide a broad electrochemical window, making them suitable for electrochemistry. Measured at a Glassy Carbon Electrode. |
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies cited in the comparisons.
Vapor Pressure and Intermolecular Interaction Analysis [1]:
Electroanalytical Determination of 2-Furaldehyde [2]:
Physical Property Measurements [3]:
The following diagrams illustrate the general experimental workflows for the key applications where these ionic liquids are used.
Based on the comparative data, here are some practical recommendations for selecting between these two ionic liquids:
Choose [EMIM][BF₄] if:
Choose [EMIM][OTf] if:
The following table summarizes the key experimental data on how these ILs influence lysozyme amyloid aggregation [1] [2] [3].
| Parameter | EMIM-BF4 (Chaotropic Anion) | EMIM-Ac (Kosmotropic Anion) | Measurement Technique |
|---|---|---|---|
| Lag Time (tlag) | Decreased with concentration (67.0 to 11.3 min) | Decreased with concentration (558.6 to 19.8 min) | Thioflavin T (ThT) Fluorescence Assay |
| Aggregation Half-Time (thalf) | Decreased with concentration (107.8 to 18.1 min) | Decreased with concentration (613.5 to 21.9 min) | Thioflavin T (ThT) Fluorescence Assay |
| Polymerization Rate (kagg) | Increased with concentration (0.049 to 0.290 min⁻¹) | Increased with concentration (0.036 to 0.925 min⁻¹ at 5%) | Thioflavin T (ThT) Fluorescence Assay |
| Thermal Stability of Lysozyme | Decreased | Decreased | Differential Scanning Calorimetry (DSC) |
| Fibril Morphology | Higher variability; different numbers of intertwining protofilaments | Typical needle-like morphology | Atomic Force Microscopy (AFM) with statistical image analysis |
The core difference lies in the chaotropic nature of the BF₄⁻ anion versus the kosmotropic nature of the acetate anion. The BF₄⁻ anion, being more chaotropic, disrupts the native structure of water and protein-water networks more effectively. This leads to a greater destabilization of the native lysozyme fold, promoting faster unfolding and subsequent aggregation into fibrils with more diverse structures [1].
For researchers looking to replicate or understand these findings, here are the essential methodologies used in the study.
The workflow below illustrates how these key experiments are connected in a typical study.
The data clearly shows that while both ILs accelerate amyloid formation, the chaotropic BF₄⁻ anion has a more potent effect than the kosmotropic acetate anion. This is evident from the significantly shorter lag times and half-times at equivalent concentrations [1].
The table below summarizes key properties of EMIM-BF4 and other ionic liquids for a quick comparison.
| Ionic Liquid | Cation Family | Density (g/cm³) | Viscosity (mPa·s) | Thermal Stability | Hygroscopicity | Key Characteristics |
|---|---|---|---|---|---|---|
| EMIM-BF4 | Imidazolium | 1.282 (at 20°C) [1] | 25.2 (at 25°C) [1] | ~200°C [2] | Medium [3] | Hydrophilic; low viscosity; high conductivity. [1] [2] |
| EMIM-Cl | Imidazolium | Not specified | Not specified | ~200°C [2] | Very High (Chloride >> others) [3] | Highly hygroscopic; solid at room temp (melting point 65°C). [2] |
| BMIM-BF4 | Imidazolium | 1.21 [2] | 103.5 (at 25°C) [2] | ~200°C [2] | Low [3] | Hydrophilic; higher viscosity than EMIM-BF4 due to longer alkyl chain. [3] [2] |
| BMPYRR-TFSI | Pyrrolidinium | 1.395 (at 23°C) [2] | 94.4 (at 20°C) [2] | <250°C [2] | Very Low [3] | Hydrophobic; high thermal stability; wide electrochemical window. |
The tendency of an ionic liquid to absorb water from the atmosphere can significantly alter its physical properties and performance in applications.
The properties of EMIM-BF4 and its mixtures with water make it a candidate for absorption refrigeration and heat transfer applications [1].
Molecular dynamics (MD) simulations and experiments are used to understand the motion of ions, which is vital for electrochemical applications like batteries [4].
The diagram below outlines a general workflow for characterizing ionic liquids, integrating the protocols mentioned above.
The following table presents core physicochemical data for the neat (pure) EMIM BF4 ionic liquid, which serves as a key benchmark for comparison.
| Property | Value at 25°C | Measurement Conditions / Notes |
|---|---|---|
| Dynamic Viscosity | 33.8 mPa·s (cP) [1] [2] | Measured for pure EMIM BF4. |
| Ionic Conductivity | 14.1 mS/cm [1] | Measured for pure EMIM BF4. |
| Density | 1.28 g/cm³[cite[ citation:4] (1.294 g/mL) [3] [2] | Slight variations may be due to different measurement temperatures (e.g., 24°C vs. 25°C) or water content. |
| Melting Point | 15 °C [3] [1] [2] | Confirms its liquid state at room temperature. |
| Electrochemical Window | 3.6 - 4.0 V [1] [2] | The voltage range before the ionic liquid decomposes. |
The conductivity and viscosity of ionic liquids are not fixed values; they are significantly influenced by several experimental conditions. Here are the primary factors to consider when making comparisons:
The relationships between these key factors and the transport properties are summarized in the following diagram.
To ensure the reproducibility and reliability of conductivity and viscosity data, established experimental protocols are followed.
| Feature | EMIM-BF4 (Chaotropic Anion) | EMIM-Acetate (Kosmotropic Anion) | Experimental Context |
|---|
| Lag Time (tlag) | Shorter (e.g., 11.3 min at 5% v/v) [1] | Longer (e.g., 19.8 min at 5% v/v) [1] | Protein: Hen Egg-White Lysozyme [1] Assay: Thioflavin T (ThT) Fluorescence [1] | | Polymerization Rate (kagg) | Higher (e.g., 0.29 min⁻¹ at 5% v/v) [1] | Lower (e.g., 0.93 min⁻¹ at 5% v/v) [1] | Conditions: 37°C, low pH [1] | | Promotion Efficacy | More prominent acceleration [1] | Significant but less prominent acceleration [1] | | | Fibril Morphology | Higher variability; fibrils consist of different numbers of intertwining protofilaments [1] | Typical needle-like morphology with less variability [1] | Analysis: Atomic Force Microscopy (AFM) with statistical image analysis [1] | | Proposed Mechanism | Decreases protein thermal stability; specific chaotropic anion-protein surface interactions promote nuclei formation and elongation [1] | Decreases protein thermal stability; different kosmotropic anion-protein surface interactions are less effective [1] | Analysis: Docking calculations, Differential Scanning Calorimetry [1] |
The data in the table comes from a controlled study on hen egg-white lysozyme. Here are the core experimental protocols and underlying concepts.
Amyloid polymorphism refers to the ability of a single protein to form multiple, structurally distinct types of fibrils. These polymorphs can have different biological activities, stabilities, and potentially different roles in disease [2] [3].
The following diagram illustrates the proposed mechanism by which EMIM-BF4 promotes fibril formation and polymorphism, based on the experimental findings [1].
Diagram: Proposed Mechanism of Lysozyme Fibril Promotion by EMIM-ILs. EMIM-BF4 and EMIM-Ac destabilize the native protein fold, leading to a partially unfolded state that more readily forms aggregation nuclei. The stronger specific interactions of the BF4 anion lead to faster elongation into fibrils with a higher degree of morphological polymorphism compared to those formed with EMIM-Ac [1].
The table below summarizes key performance metrics for EMIM-BF4 and other additives across different applications.
| Additive/Co-salt | Application/System | Concentration | Key Performance Findings | Experimental Conditions | Citation |
|---|
| EMIM-BF4 | Supercapacitor electrolyte (in 1 M TEABF4/PC) | 7 wt% | ➠ Specific capacitance retention: 97.5% after 10,000 cycles ➠ Electrochemical Stability Window (ESPW): 5.5 V | Porous graphene electrodes; Nail penetration test; Voltage: 3.5 V | [1] | | EMIM-BF4 | Lysozyme amyloid fibrillization | 0.5% (v/v) | ➠ Lag phase (tlag): 67.0 ± 1.8 min ➠ Aggregation half-time (thalf): 107.8 ± 1.4 min ➠ Polymerization rate (kagg): 0.049 ± 0.003 min⁻¹ | Thioflavin T (ThT) fluorescence assay; Dose-dependent acceleration of fibril formation | [2] | | EMIM-BF4 + KI | St37 steel corrosion in 0.1 M HCl | 4 mM EMIM-BF4 + 1 mM KI | ➠ Corrosion inhibition efficiency: 86.10% (from DEIS method) | Electrochemical impedance spectroscopy, potentiodynamic polarization, SEM, EDS | [3] | | EMITFSI | Supercapacitor electrolyte (in 1 M TEABF4/PC) | 7 wt% | ➠ Specific capacitance retention: 91.3% after 10,000 cycles ➠ Electrochemical Stability Window (ESPW): 5.6 V | Porous graphene electrodes; Voltage: 3.5 V | [1] |
To ensure the reproducibility of the data presented, here is a detailed overview of the key experimental methodologies used in the cited research.
The following workflow and methods were used to evaluate EMIM-BF4 as a co-salt in supercapacitor electrolytes.
The protocol for studying the effect of EMIM-BF4 on lysozyme amyloid aggregation is as follows.
The field of electrolyte and additive design is rapidly evolving. A very recent strategy proposed for lithium-ion batteries is the "solvent-relay" approach, where two solvents with distinct properties work together at different temperatures to simultaneously enhance performance and safety [4]. Furthermore, large, curated experimental datasets like CALiSol-23, which contains thousands of conductivity data points for various lithium salts and solvents, are now enabling machine-learning-driven discovery and optimization of novel electrolyte formulations [5] [6].
Irritant;Environmental Hazard